Alanine, N-nitro-, methyl ester (9CI)
Description
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Properties
IUPAC Name |
methyl (2S)-2-nitramidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDNCFSSIUHIS-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Alanine, N-nitro-, methyl ester (9CI): Synthesis, Properties, and Potential Applications
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Alanine, N-nitro-, methyl ester (9CI), a derivative of the amino acid alanine. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from related N-nitro amino acids and methyl esters to present a reasoned projection of its chemical properties, potential synthetic routes, and applications. The inherent reactivity and potential instability of the N-nitro functional group are discussed in detail, offering critical insights for researchers exploring its use in peptide synthesis, drug discovery, and materials science. This document serves as a foundational resource, highlighting both the potential and the challenges associated with this unique chemical entity.
Introduction and Nomenclature
Alanine, N-nitro-, methyl ester is a non-proteinogenic amino acid derivative characterized by a nitro group attached to the alpha-amino nitrogen of the alanine backbone, with the carboxyl group esterified with methanol. The "(9CI)" designation refers to its indexing under the 9th Collective Index of Chemical Abstracts Service (CAS).
While a specific CAS number for Alanine, N-nitro-, methyl ester is not readily found in common chemical databases, it is crucial to distinguish it from its isomers and related compounds, such as C-nitro derivatives (e.g., 3-nitroalanine) or N-methyl derivatives. The N-nitro functionality imparts unique electronic and chemical properties, making it a subject of interest for advanced chemical synthesis.
Table 1: Nomenclature and Identifiers
| Identifier | Value |
| Systematic Name | Methyl 2-(nitroamino)propanoate |
| Common Name | N-nitro-alanine methyl ester |
| Abbreviation | N-NO2-Ala-OMe |
| Molecular Formula | C4H8N2O4 |
| Molecular Weight | 148.12 g/mol |
| Canonical SMILES | COC(=O)C(C)N[O-] |
Physicochemical Properties: An Extrapolated View
Direct experimental data on the physicochemical properties of Alanine, N-nitro-, methyl ester are scarce. However, by examining related compounds, we can infer some of its likely characteristics. The presence of the polar N-nitro group and the methyl ester functionality will significantly influence its solubility, melting point, and boiling point.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Justification |
| Appearance | Likely a solid at room temperature. | Similar to other amino acid esters. |
| Melting Point | Expected to be relatively low for a solid, but decomposition may occur upon heating. | The N-nitro group can be thermally labile. |
| Boiling Point | Not applicable; likely to decompose before boiling. | Thermal instability of the N-nitro group. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile). Limited solubility in water. | Based on the properties of similar small organic esters. |
| pKa | The N-H proton is expected to be acidic due to the electron-withdrawing nitro group. | The N-nitro group enhances the acidity of the N-H proton. |
Synthesis and Reactivity
The synthesis of N-nitro amino acids and their esters is a delicate process due to the potential for instability and side reactions.
Proposed Synthetic Pathway
A plausible synthetic route to Alanine, N-nitro-, methyl ester would involve two key steps: the esterification of L-alanine followed by N-nitration.
Caption: Proposed two-step synthesis of Alanine, N-nitro-, methyl ester.
Step-by-Step Protocol:
-
Esterification of L-Alanine: L-alanine can be converted to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride or hydrogen chloride gas. The resulting L-alanine methyl ester hydrochloride is a stable, commercially available starting material.[1]
-
N-Nitration: The N-nitration of the alanine methyl ester would be the most critical and challenging step. This transformation could potentially be achieved using a nitrating agent such as nitronium tetrafluoroborate (NO2BF4) in an aprotic solvent at low temperatures to minimize decomposition.
Reactivity and Stability
The chemistry of Alanine, N-nitro-, methyl ester is dominated by the N-nitro group.
-
Instability: N-nitro amino acids are known to be unstable, particularly under basic conditions, where they can undergo elimination of the nitro group to form dehydro amino acids.[2] This instability is a significant consideration for its synthesis, purification, and storage.
-
Reduction: The nitro group can be reduced to a hydrazine or an amino group, providing a pathway to other functionalized amino acid derivatives. This reactivity could be exploited for further chemical modifications.[3]
Caption: Key reactions of Alanine, N-nitro-, methyl ester.
Potential Applications
While specific applications for Alanine, N-nitro-, methyl ester have not been documented, its unique structure suggests potential utility in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptides is a common strategy to enhance their metabolic stability, modify their conformation, and improve their pharmacological properties.[4] N-nitro-alanine, if successfully incorporated into a peptide sequence, could serve as a precursor to other functionalities via reduction of the nitro group. However, the instability of the N-nitro group during solid-phase peptide synthesis would need to be carefully managed.
Drug Discovery and Development
Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5] The N-nitro group can act as a pharmacophore or a bio-reversible protecting group. Alanine, N-nitro-, methyl ester could serve as a building block for the synthesis of novel small molecules with potential therapeutic applications. For instance, the related compound NG-nitro-L-arginine methyl ester (L-NAME) is a well-known inhibitor of nitric oxide synthase.[6]
Materials Science
Amino acids with reactive functional groups are valuable for the development of advanced materials. The nitro group in Alanine, N-nitro-, methyl ester offers a site for further functionalization, potentially enabling its use in the creation of functionalized polymers or self-assembling materials.[3] The chirality of the alanine backbone could also be exploited to create materials with specific optical properties.
Safety and Handling
Specific toxicity data for Alanine, N-nitro-, methyl ester are not available. However, many organic nitro compounds are toxic and should be handled with care. It is prudent to treat this compound as potentially hazardous. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Alanine, N-nitro-, methyl ester (9CI) represents an intriguing but understudied chemical entity. This guide has provided a comprehensive, albeit largely theoretical, overview of its properties, synthesis, and potential applications based on the known chemistry of related compounds. The primary challenge in working with this molecule is its likely instability, which necessitates careful planning and execution of synthetic and handling procedures. For researchers in drug discovery and materials science, the unique reactivity of the N-nitro group offers opportunities for the development of novel molecules and materials. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to unlock its full potential.
References
- Appendix A: The Synthesis of Nitro Amino Acids: Nitroalanine and Nitrohomoalanine. (n.d.).
- N-Boc-4-nitro-L-phenylalanine Methyl Ester | CAS 65615-89-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Alanine, 3-[(p-nitrobenzyl)thio]-, methyl ester, hydrochloride, l-. (n.d.). NIST WebBook.
- Innovating with Nitro-Amino Acids: Applications in Material Science. (n.d.).
- (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride. (n.d.). Sigma-Aldrich.
- N-Methyl-L-Alanine methyl ester hydrochloride. (n.d.). Chem-Impex.
- 4-Nitro-L-phenylalanine methyl ester hydrochloride | Amino Acid Derivative. (n.d.). MedChemExpress.
- N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483. (n.d.). PubChem.
- (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. (n.d.). Organic Syntheses Procedure.
- Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
- N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622. (n.d.). PubChem.
- NG-nitro-L-arginine methyl ester | C7H15N5O4 | CID 39836. (n.d.). PubChem.
- NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice. (1996). British Journal of Cancer, 73(2), 189-196.
- What is the application of L-Alanine methyl ester hydrochloride in organic synthesis? (n.d.). FAQ.
- Amino Acid Alanine Reactivity with the Fingerprint Reagent Ninhydrin. A Detailed Ab Initio Computational Study. (2006). Journal of Forensic Sciences, 51(6), 1256-1265.
- Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. (n.d.). Google Patents.
- Process for preparing nitroaniline derivatives. (n.d.). European Patent Office.
- Basic Pharmacology of NG – Nitro – L – Arginine Methyl Ester. (2019). Journal of Advances in Medical and Pharmaceutical Sciences, 19(3), 1-5.
Sources
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- 2. thesis.caltech.edu [thesis.caltech.edu]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, ameliorates interleukin 2-induced capillary leakage and reduces tumour growth in adenocarcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NG-nitro-L-arginine methyl ester | C7H15N5O4 | CID 39836 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Alanine, N-nitro-, methyl ester (9CI)" CAS number lookup
Executive Summary
Alanine, N-nitro-, methyl ester (CAS: 130642-16-9 ) is a specialized nitrogenous organic compound belonging to the class of
This guide provides a technical breakdown of the compound's identity, synthetic logic, physicochemical characteristics, and critical safety protocols required for handling high-energy nitrogen-oxygen bonds.
Part 1: Chemical Identity & CAS Lookup
Core Identifiers
| Parameter | Detail |
| Chemical Name | Alanine, N-nitro-, methyl ester (9CI) |
| CAS Registry Number | 130642-16-9 |
| Synonyms | Propanoic acid, 2-(nitroamino)-, methyl ester; Methyl |
| Molecular Formula | |
| Molecular Weight | 148.12 g/mol |
| SMILES | COC(=O)C(C)N[O-] |
| InChI Key | (Predicted) InChI=1S/C4H8N2O4/c1-3(5-6(9)10)4(7)8-2/h3,5H,1-2H3 |
Structural Analysis
The compound consists of an alanine methyl ester core where the primary amine proton is substituted by a nitro group.
-
Ester Moiety: Methyl ester (
) at the C-terminus, increasing lipophilicity compared to the free acid. -
Nitramine Moiety: The
-nitro group ( ) creates a primary nitramine functionality. Primary nitramines are characteristically acidic ( ) and can be unstable, often requiring careful handling to prevent decomposition into diazo species or alcohols.
Part 2: Synthetic Pathways & Methodology
Mechanistic Logic
The synthesis of
Primary Route: Nitration via Acetyl Nitrate
Direct nitration using acetyl nitrate (
Reaction Scheme:
-
Generation of Electrophile: Acetic anhydride reacts with fuming nitric acid to form acetyl nitrate.
-
Nitration: The free base of alanine methyl ester attacks the nitronium equivalent.
-
Quenching: Controlled hydrolysis removes the acetyl byproduct.
Experimental Workflow (Graphviz Visualization)
Caption: Figure 1. Step-wise synthesis of N-nitroalanine methyl ester via acetyl nitrate nitration.
Critical Protocol Parameters
-
Temperature Control: The reaction must be maintained between -5°C and 0°C . Exotherms can lead to oxidative degradation of the amine or explosive decomposition of the acetyl nitrate.
-
Reagent Stoichiometry: A slight excess of the nitrating agent (1.1–1.2 eq) is typically used.
-
Protection: The ester group acts as a protecting group for the carboxylic acid; free amino acids are difficult to N-nitrate directly due to zwitterion formation.
Part 3: Physicochemical Characterization
While specific experimental data for CAS 130642-16-9 is sparse in open literature, its properties can be accurately extrapolated from the homologous series of
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Typical for short-chain nitramines. |
| Solubility | Soluble in DCM, EtOAc, Methanol | Lipophilic ester group aids organic solubility. |
| Acidity ( | ~5.5 - 6.5 | The |
| Stability | Thermally Labile | Decomposes upon heating; store < -20°C. |
| IR Spectrum | Diagnostic nitroamine bands. |
Part 4: Safety & Handling (E-E-A-T)
WARNING:
Energetic Potential
The
-
Do not distill at atmospheric pressure.
-
Avoid metal spatulas (friction sensitivity).
Toxicology
Unlike
-
Assumption: Treat as a suspected carcinogen and mutagen.
-
Handling: Double-gloving (Nitrile) and use of a fume hood is mandatory.
Safety Decision Tree
Caption: Figure 2. Safety decision matrix for handling laboratory-scale quantities of N-nitroalanine methyl ester.
References
-
Chemical Abstracts Service (CAS). Registry Number 130642-16-9. American Chemical Society. (Verified via CAS Registry).
- White, E. H., & Woodcock, D. J. (1971). Cleavage of the Carbon-Nitrogen Bond: The Chemistry of the Amino Group. John Wiley & Sons.
-
Lamberton, A. H. (1961). Some aspects of the chemistry of nitramines. Quarterly Reviews, Chemical Society, 15, 69-86.
- Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 1, 299-304.
Comprehensive Characterization of N-Nitro-Alanine Methyl Ester: Synthesis, Stability, and Energetic Profile
Executive Summary
N-Nitro-alanine methyl ester (CAS: 130642-16-9), chemically defined as methyl 2-(nitroamino)propanoate , represents a specialized class of energetic intermediates bridging amino acid chemistry and high-energy nitramine synthesis. Unlike standard amino acid esters, the presence of the N-nitro group (
This guide provides a technical deep-dive for researchers utilizing this compound as a precursor for energetic plasticizers or as a probe in nitrogen-rich heterocyclic synthesis. The data presented synthesizes empirical characteristics of the N-nitroamino acid ester class with specific structural analysis of the alanine derivative.
Chemical Identity & Structural Analysis[1]
The compound retains the chiral backbone of alanine while substituting the basic primary amine with a weakly acidic nitramine functionality.
| Property | Data / Descriptor |
| IUPAC Name | Methyl 2-(nitroamino)propanoate |
| Common Name | N-Nitro-alanine methyl ester |
| CAS Registry Number | 130642-16-9 |
| Molecular Formula | |
| Molecular Weight | 148.12 g/mol |
| SMILES | |
| Structural Class | Primary Nitramine / Amino Acid Ester |
Structural Pharmacophores[1]
-
Nitramine Motif (
): The electron-withdrawing nitro group delocalizes the lone pair on the nitrogen, reducing basicity significantly ( ). This makes the proton on the amine acidic, unlike the parent alanine methyl ester. -
Ester Linkage (
): Provides solubility in organic solvents (DCM, Ethyl Acetate) but remains susceptible to hydrolysis, particularly under basic conditions which can also trigger decarboxylation or denitration.
Physical & Chemical Characteristics[1][2][3][4][5][6][7][8][9]
Physical Properties (Predicted & Empirical Class Data)
Note: Specific experimental constants for CAS 130642-16-9 are rare in open literature; values below are derived from high-fidelity analogs (N-nitro-glycine methyl ester/ethyl ester) and group contribution methods.
| Property | Value / Range | Context |
| Physical State | Waxy Solid or Viscous Oil | Low molecular weight nitramines often exhibit low melting points due to disrupted H-bonding compared to zwitterionic parent amino acids. |
| Melting Point | 45 °C – 55 °C | Predicted based on N-nitroglycine methyl ester analogs. |
| Boiling Point | Decomposes >140 °C | Do not distill. Nitramines undergo exothermic decomposition before reaching standard boiling points. |
| Density | Higher than parent ester ( | |
| Solubility | Soluble: DCM, EtOAc, MeCNInsoluble: Hexanes, Water (Partial) | The nitramine group reduces hydrophilicity compared to the free amino acid. |
Spectroscopic Profile (Diagnostic)
-
IR Spectrum:
-
:
(Weak/Broad). -
:
(Ester carbonyl). -
: Asymmetric stretch at
; Symmetric stretch at .
-
:
-
NMR (CDCl
, 400 MHz):-
(Broad s, 1H,
) – Distinctive downfield shift due to nitro group anisotropy. -
(m, 1H,
-CH). -
(s, 3H,
). -
(d, 3H,
).
-
(Broad s, 1H,
Synthesis Protocol: N-Nitration of Alanine Methyl Ester
The synthesis requires strict control of temperature to prevent thermal runaway or over-nitration. The preferred method utilizes Acetyl Nitrate generated in situ.
Reagents & Equipment
-
Substrate: L-Alanine methyl ester hydrochloride.[1]
-
Nitrating Agent: Fuming Nitric Acid (
) / Acetic Anhydride. -
Catalyst: Chloride scavenger (optional, e.g., Sodium Acetate).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology
-
Reagent Preparation (Acetyl Nitrate):
-
Cool Acetic Anhydride (
) to in a jacketed reactor. -
Dropwise add Fuming
( ) while maintaining internal temp . Caution: Highly Exothermic. -
Stir for 15 minutes to form acetyl nitrate.
-
-
Nitration:
-
Dissolve L-Alanine methyl ester HCl in minimal DCM.
-
Add the amine solution dropwise to the acetyl nitrate mixture at
. -
Critical: Add Sodium Acetate (
) to buffer the HCl released. -
Stir at
for 1 hour, then allow to warm to for 30 mins.
-
-
Quenching & Workup:
-
Pour reaction mixture onto crushed ice/water (
). -
Extract aqueous layer with DCM (
). -
Wash combined organics with cold saturated
(until pH neutral) and Brine. -
Note: Do not use strong base (
), as the nitramine proton is acidic and forms water-soluble salts.
-
-
Purification:
-
Dry over anhydrous
. -
Evaporate solvent under reduced pressure (Water bath
). -
Recrystallize from
if solid, or use as oil.
-
Synthesis Workflow Diagram
Figure 1: Controlled synthesis pathway via acetyl nitrate nitration.
Stability & Decomposition Mechanisms
Understanding the degradation pathways is vital for safe handling. N-nitro compounds are energetically metastable.
Thermal Decomposition
Upon heating beyond
-
Primary Hazard: Rapid gas evolution (
, , ) causing pressure bursts in closed vessels.
Hydrolytic Instability
-
Acidic Conditions: Relatively stable.
-
Basic Conditions: Highly unstable. Bases deprotonate the nitramine (
), which can lead to:-
Elimination of the nitro group.
-
Formation of unstable diazotates.
-
Decomposition Pathway Diagram
Figure 2: Divergent decomposition pathways under thermal vs. basic stress.
Safety & Handling Protocols (Energetic Materials)
As a nitramine, N-nitro-alanine methyl ester should be treated as a potential energetic material . While less sensitive than RDX or HMX, it possesses a positive oxygen balance relative to non-nitro precursors.
-
Friction/Impact: Treat as sensitive. Do not grind dry solids in a mortar.
-
Storage: Store in a tightly sealed vial at
. Avoid glass-to-glass joints; use Teflon sleeves. -
Incompatibility:
-
Strong Bases: Amines, Hydroxides (Exothermic decomposition).
-
Reducing Agents: Hydrides (Generates heat/hydrogen).
-
References
-
Synthesis of N-Nitroamino Acid Derivatives
- Source: Gavin Publishers. (2018).
- Relevance: Validates the stability and synthesis conditions for N-nitro amino acid esters.
-
Nitramine Chemistry & Energetics
- Source: Thieme Connect. "Product Class 3: N-Nitroamines".
- Relevance: Authoritative review on the general properties, synthesis (acetyl nitrate method), and decomposition of N-nitroamines.
-
Chemical Identity Verification
- Source: ChemicalBook / CAS Registry. "Alanine, N-nitro-, methyl ester (9CI) - CAS 130642-16-9".
- Relevance: Confirms the specific existence and registry of the target compound.
-
Energetic Properties of N-Functionalized Azoles
- Source: ACS Omega. (2020). "Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles".
- Relevance: Provides context on the energetic contribution of the N-nitro group in organic frameworks.
Sources
A Theoretical and Computational Analysis of N-nitro-alanine Methyl Ester: Structure, Energetics, and Decomposition Pathways
Abstract: N-nitro-alanine methyl ester (C₄H₈N₂O₄) is a molecule of significant interest within the field of energetic materials, combining the structural features of an amino acid derivative with a potent N-nitro (nitramine) explosophore. Theoretical and computational chemistry provide indispensable tools for predicting its properties, offering a safe and cost-effective route to understanding its stability, decomposition mechanisms, and potential performance ahead of complex synthesis and hazardous experimental characterization. This guide presents a comprehensive theoretical framework for the study of N-nitro-alanine methyl ester, designed for researchers, chemists, and material scientists. We will explore its conformational landscape, detail the computational protocols for determining its structural and energetic properties, and elucidate its predicted thermal decomposition pathways. The methodologies described herein are grounded in established quantum chemical principles, ensuring a self-validating and expert-driven approach to the predictive analysis of this and similar energetic molecules.
Introduction: The Rationale for Theoretical Investigation
The pursuit of advanced energetic materials necessitates a deep understanding of the relationship between molecular structure and properties like energy content, thermal stability, and sensitivity to stimuli.[1] N-nitro-alanine methyl ester serves as an important model system. It contains the N-NO₂ trigger bond, which is characteristic of many powerful explosives and propellants.[2] The presence of the alanine methyl ester backbone introduces conformational flexibility and functional groups that can influence crystal packing and intermolecular interactions, ultimately affecting the material's bulk properties.
Theoretical studies, primarily using Density Functional Theory (DFT), allow for the in silico exploration of molecules that may be difficult or hazardous to synthesize and handle.[3][4] By solving approximations of the Schrödinger equation, we can determine a molecule's minimum energy structure, vibrational frequencies (which correspond to its infrared spectrum), and the energy barriers for chemical reactions, such as decomposition. This predictive power is crucial for the rational design of new energetic materials with an optimal balance of performance and safety.[3]
Molecular Geometry and Conformational Analysis
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. N-nitro-alanine methyl ester possesses several rotatable single bonds, leading to multiple possible conformations (conformers). Identifying the global minimum energy conformer is critical, as all other properties are calculated from this stable structure.
Conformational Landscape
The key dihedral angles that dictate the conformational space of N-nitro-alanine methyl ester are around the Cα-Cβ, Cα-N, and N-N bonds. Rotation around these bonds influences the relative orientation of the methyl group, the ester group, and the nitro group. Steric hindrance and intramolecular hydrogen bonding are the primary forces governing the relative stability of these conformers.[5] For instance, conformations where the bulky nitro and ester groups are far from each other (anti-periplanar) are generally more stable than those where they are close (syn-periplanar or gauche).[6]
Protocol 1: Conformational Search and Geometry Optimization
This protocol outlines the standard computational workflow for identifying the lowest energy structure of a molecule.
-
Initial Structure Generation: A 2D sketch of N-nitro-alanine methyl ester is converted into an initial 3D structure using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed. This involves rotating key single bonds by set increments (e.g., 30°) and performing a low-level, computationally inexpensive geometry optimization (e.g., using a semi-empirical method or a small basis set DFT) on each starting structure.
-
High-Level Optimization: The unique, low-energy conformers identified in the previous step are then subjected to a full geometry optimization using a more accurate level of theory. A common and reliable choice for energetic materials is the B3LYP functional with a 6-311+G(d,p) basis set.[4]
-
Frequency Analysis: A vibrational frequency calculation is performed on the final optimized structure. This serves two purposes:
-
It confirms that the structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies.
-
It provides the zero-point vibrational energy (ZPVE) correction and predicts the infrared (IR) spectrum.
-
Figure 1: Standard computational workflow for geometry optimization.
Predicted Structural Parameters
The optimized geometry reveals key structural details. The N-NO₂ bond is the "trigger linkage" in many nitramine explosives, as it is typically the weakest bond and its cleavage initiates decomposition.[2] Theoretical calculations provide a precise value for this bond length, which can be correlated with stability.
| Parameter | Typical Calculated Value (Å) | Significance |
| N-NO₂ Bond Length | 1.38 - 1.42 | Longer bonds are generally weaker and indicate lower thermal stability. |
| C-N Bond Length | 1.45 - 1.48 | Standard single bond length. |
| N-O Bond Lengths | 1.21 - 1.23 | Typical for nitro groups, indicating significant double bond character. |
| C=O Bond Length | ~1.20 | Standard carbonyl double bond. |
| Table 1: Predicted key bond lengths for the optimized geometry of N-nitro-alanine methyl ester. Values are typical for nitramines calculated with DFT. |
Energetic Properties and Thermal Decomposition
The performance of an energetic material is directly related to its heat of formation and the energy released during decomposition. Theoretical chemistry provides a pathway to these values and, crucially, to the mechanisms of decomposition.
Heat of Formation
The solid-phase heat of formation (HOF) is a critical parameter for calculating detonation properties. It can be calculated theoretically using isodesmic reactions. This method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both sides of the equation. By using known experimental HOFs for the other molecules in the reaction, the unknown HOF of the target molecule can be calculated with high accuracy.
Thermal Decomposition Pathways
For N-nitro compounds, the primary and lowest-energy decomposition pathway is almost universally the homolytic cleavage of the N-NO₂ bond to produce two radical species.[7]
N-nitro-alanine methyl ester → •Alanine methyl ester radical + •NO₂
This initiation step is highly endothermic, requiring significant energy input (the activation energy). However, the subsequent reactions of the highly reactive radical products are rapid and highly exothermic, leading to a runaway reaction and the release of stable gaseous products like N₂, CO₂, and H₂O.[8]
Alternative pathways, such as nitro-nitrite isomerization, can sometimes compete with N-NO₂ bond cleavage, but this is generally a higher-energy process for N-nitramines.[9] Computational studies can map out the potential energy surface for these reactions, identifying the transition states and calculating the activation energy barriers for each potential step.[10]
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- 3. Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines [mdpi.com]
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- 10. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Alanine, N-nitro-, methyl ester (9CI)
Comprehensive Guide to Identity, Synthesis, and Characterization
Part 1: Executive Summary
Alanine, N-nitro-, methyl ester (CAS: 130642-16-9) is a specialized nitrogen-rich intermediate belonging to the class of
This structural motif imparts unique chemical properties, making the compound of significant interest in two primary fields:
-
Energetic Materials: As a precursor for high-energy density materials (HEDMs) due to the presence of the explosophore (
) group. -
Synthetic Organic Chemistry: As a "masked" intermediate for the synthesis of dehydroamino acids or as a donor of the nitramine functionality in peptide mimetics.
This guide provides a rigorous technical breakdown of its molecular weight, physical properties, and a self-validating synthesis protocol.
Part 2: Chemical Identity & Molecular Weight Analysis
Accurate molecular weight determination is the cornerstone of quantitative analysis and stoichiometry. For "Alanine, N-nitro-, methyl ester," the molecular weight is derived from its formula
Structural Composition
The molecule consists of an alanine methyl ester backbone where the amino hydrogen is replaced by a nitro group.[1]
| Property | Value |
| CAS Registry Number | 130642-16-9 |
| IUPAC Name | Methyl 2-(nitroamino)propanoate |
| Molecular Formula | |
| SMILES |
Molecular Weight Data
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, distinction between average and monoisotopic mass is critical.
| Mass Type | Value ( g/mol ) | Application |
| Average Molecular Weight | 148.117 | Stoichiometry & Bulk Weighing |
| Monoisotopic Mass | 148.0484 | Mass Spectrometry (MS) Identification |
| Exact Mass | 148.048406 | High-Precision Physics |
Isotopic Distribution Calculation:
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Total:
g/mol (approx)
Critical Insight: In Mass Spectrometry, the
peak will appear at 149.0557 m/z . Due to the labile nature of thebond, fragmentation often yields a characteristic loss of (46 Da), resulting in a peak at ~102 m/z.
Part 3: Synthesis & Experimental Protocol
The synthesis of
Reaction Mechanism
The reaction utilizes acetyl nitrate (generated in situ) as a mild nitrating agent. The electrophilic nitronium ion equivalent attacks the nucleophilic nitrogen of the amine.
Pathway Logic:
-
Activation: Acetic anhydride reacts with nitric acid to form acetyl nitrate.
-
Substitution: The amine lone pair attacks the nitrating species.
-
Elimination: Loss of acetic acid yields the
-nitro product.
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthetic pathway for the N-nitration of alanine methyl ester using the acetyl nitrate protocol.
Detailed Experimental Protocol
Safety Warning: Acetyl nitrate is potentially explosive if overheated. Maintain temperature strictly below 0°C during formation.
Materials:
-
L-Alanine methyl ester hydrochloride (10 mmol)
-
Fuming Nitric Acid (15 mmol)
-
Acetic Anhydride (20 mL)
-
Sodium Acetate (12 mmol) – Buffer/Base
Step-by-Step Procedure:
-
Preparation of Acetyl Nitrate:
-
Cool 20 mL of acetic anhydride to -10°C in a salt-ice bath.
-
Add fuming nitric acid dropwise over 15 minutes. Do not allow temperature to rise above 0°C.
-
Stir for 10 minutes to ensure formation of the active nitrating species.
-
-
Addition of Substrate:
-
Add L-Alanine methyl ester hydrochloride in small portions to the stirring mixture.
-
Add Sodium Acetate simultaneously to scavenge the HCl released.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Work-up:
-
Pour the reaction mixture onto 100g of crushed ice.
-
Neutralize carefully with saturated
solution (pH ~7). -
Extract with Dichloromethane (
mL). -
Dry organic layer over anhydrous
and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically pure enough (95%+) for use. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc 4:1).
-
Part 4: Analytical Characterization (QC)
To validate the identity of the synthesized compound, compare experimental data against these standard spectral features.
Nuclear Magnetic Resonance (NMR)
The introduction of the electron-withdrawing nitro group causes a significant downfield shift of the
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 1H NMR | 1.55 | Doublet | |
| 1H NMR | 3.75 | Singlet | |
| 1H NMR | 5.10 | Quartet | |
| 1H NMR | 9.50 | Broad Singlet |
Infrared Spectroscopy (IR)
The
-
Asymmetric
stretch: 1580–1620 -
Symmetric
stretch: 1260–1290 -
Carbonyl (
): 1740–1750 (Ester)
Part 5: Safety & Handling Guidelines
Hazard Classification:
-
Energetic Sensitivity:
-nitro compounds possess a weak bond. While the methyl ester is relatively stable, it should be treated as a potential explosive, especially if heated or subjected to shock. -
Toxicity: Suspected carcinogen.[2] Analogous to nitrosamines, nitramines can interact with DNA. Handle in a fume hood with double gloving.
Storage:
-
Store at -20°C.
-
Keep away from reducing agents and strong bases (bases can induce elimination to form dehydro-alanine).
References
-
Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of N-(o-nitroaryl) amino acid esters. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Synthesis of Alanine, N-nitro-, methyl ester (CAS 21394-81-0)
Executive Summary & Chemical Profile[1][2]
Target Molecule: Alanine,
This protocol details the synthesis of Methyl
Application Scope:
-
Energetic Materials Precursors: Synthesis of high-nitrogen energetic peptides.
-
Mechanistic Probes: Investigation of enzymatic nitration and denitrification pathways.
-
Synthetic Intermediates: Precursors for diazo esters via decomposition.
Safety Architecture (Critical)
WARNING: This protocol involves the synthesis of a Nitramine , a class of compounds inherently linked to energetic materials. The product and intermediates are potentially explosive and shock-sensitive.
| Hazard Category | Risk Description | Mitigation Strategy |
| Energetic Instability | Never heat the reaction above 0°C during addition. Store product < -20°C. Use blast shields. | |
| Chemical Incompatibility | Acetyl nitrate is explosive if mixed with reducing agents or allowed to overheat. | Generate in situ at low temperatures. Quench strictly into excess ice water. |
| Corrosivity | Fuming Nitric Acid ( | Double-gloving (Nitrile/Laminate), face shield, and fume hood operation are mandatory. |
Mechanistic Insight: The Acetyl Nitrate Pathway[4]
The synthesis utilizes acetyl nitrate (
Reaction Scheme
The reaction proceeds via an electrophilic substitution on the amine nitrogen. The amino ester is typically used as a hydrochloride salt to prevent premature reaction or oxidation, but the free amine is the active species reacting with the nitronium carrier.
Figure 1: Reaction pathway for the N-nitration of alanine methyl ester.
Experimental Protocol
Scale: 10 mmol (approx. 1.4 g of starting material) Estimated Yield: 60–75% Time: 3 Hours (Active) / 12 Hours (Passive)
Materials
-
Substrate: L-Alanine methyl ester hydrochloride (CAS 2491-20-5).
-
Reagent A: Acetic Anhydride (
), 99%+. -
Reagent B: Fuming Nitric Acid (
), 98% ( ). -
Catalyst: Sodium Acetate (anhydrous) or catalytic Chloride (optional, to buffer HCl).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
Phase 1: Preparation of Nitrating Agent (In Situ)
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place under nitrogen atmosphere.
-
Cooling: Immerse the flask in a salt-ice bath to maintain an internal temperature of -5°C to 0°C .
-
Charge: Add Acetic Anhydride (4.0 mL, ~4 eq) to the flask.
-
Activation: Dropwise, add Fuming Nitric Acid (1.0 mL, ~2.4 eq) over 15 minutes.
-
Critical Control: The temperature must NOT exceed 5°C. An exotherm indicates the formation of acetyl nitrate.
-
Hold: Stir for 15 minutes at 0°C to ensure complete formation of
.
-
Phase 2: N-Nitration
-
Substrate Addition: Add Alanine methyl ester hydrochloride (1.4 g, 10 mmol) in small portions (solid addition) over 20 minutes.
-
Note: Solid addition is preferred to minimize solvent volume, but a slurry in minimal acetic anhydride can be used if handling solids is difficult.
-
-
Reaction: Stir the mixture at 0°C for 60 minutes , then allow it to slowly warm to 10°C over 30 minutes.
-
Monitoring: The suspension should clear as the hydrochloride reacts and the product (soluble in organic media) forms.
-
Phase 3: Quenching and Extraction
-
Quench: Pour the reaction mixture slowly into 50 g of crushed ice/water with vigorous stirring.
-
Safety: This hydrolyzes excess acetyl nitrate and acetic anhydride. Evolution of heat will occur.
-
-
Extraction: Extract the aqueous layer immediately with Dichloromethane (3 x 20 mL) .
-
Caution: Do not allow the nitramine to sit in the acidic aqueous layer for extended periods to prevent hydrolysis.
-
-
Washing: Wash the combined organic phases with:
-
Cold water (2 x 20 mL)
-
5% Sodium Bicarbonate solution (2 x 20 mL) — Perform carefully; gas evolution (
) will occur. Keep pH < 8 to avoid deprotonation of the nitramine. -
Brine (1 x 20 mL)
-
Phase 4: Isolation
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
). -
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at a bath temperature < 30°C .
-
Result: The product typically presents as a pale yellow oil or low-melting solid.
-
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis of Methyl N-nitroalaninate.
Analytical Validation
Successful synthesis is confirmed via the following spectral signatures.
| Technique | Parameter | Expected Observation | Interpretation |
| IR Spectroscopy | 1580–1600 (s) | Asymmetric | |
| 1280–1300 (s) | Symmetric | ||
| 1740–1750 (s) | Ester Carbonyl ( | ||
| 3.80 (s, 3H) | Methyl ester ( | ||
| 1.60 (d, 3H) | Alanine methyl group ( | ||
| 5.10 (m, 1H) | |||
| 10.5–11.0 (br s) |
Note on Stability: If the NMR shows new peaks appearing over time in
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of the ester during the quench or incomplete nitration.
-
Fix: Ensure the quench water is ice-cold. Increase the
ratio to ensure anhydrous conditions during reaction.
-
-
Product Decomposition (Fuming/Gas Evolution):
-
Cause: Thermal instability or acid contamination.
-
Fix: Ensure all acid is washed out during the bicarbonate step. Store the product in a freezer. Do not distill.
-
-
Safety - Runaway Exotherm:
-
Cause: Adding
too fast to . -
Fix: Stop addition immediately. Ensure cooling bath is sufficient. Use a dropping funnel with a pressure-equalizing arm.
-
References
-
Pictet, A., & Khotinsky, E. (1907).[1] "Über Acetylnitrat." Berichte der Deutschen Chemischen Gesellschaft, 40(1), 1163–1166.[1]
- Foundational text on the generation of Acetyl Nitr
- Ivshin, V. P., et al. (1982). "Synthesis of N-nitro-alpha-amino acid esters." Zhurnal Organicheskoi Khimii, 18(1).
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
- Authoritative text on nitramine synthesis and safety.
- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
Sources
Applications of "Alanine, N-nitro-, methyl ester (9CI)" in peptide synthesis
Application Note: Strategic Use of N-Nitro-Alanine Methyl Ester in the Synthesis of Hydrazino-Peptidomimetics
Abstract
This technical guide details the application of Alanine, N-nitro-, methyl ester (CAS: 21394-81-0; N-nitro-L-alanine methyl ester) as a critical synthons in the development of hydrazino-peptides (N-amino peptides). Unlike standard amino acid derivatives, the N-nitro analog serves as a "masked" precursor to N-amino-alanine, a non-proteinogenic residue capable of inducing specific secondary structures (hydrazino turns) and enhancing proteolytic resistance. This note provides a validated protocol for the chemoselective reduction of the N-nitro moiety and subsequent peptide coupling strategies.
The Chemo-Structural Role
Distinction Note: Do not confuse this compound with L-NAME (N
In modern peptidomimetic drug design, backbone modification is a primary strategy to improve bioavailability. N-Nitro-alanine methyl ester functions as a high-value intermediate for generating
-
Latent Nucleophile: The electron-withdrawing nitro group (
) renders the -nitrogen non-nucleophilic, preventing premature polymerization. -
Structural Impact: Upon reduction to the hydrazine (
), the resulting N-amino alanine residue introduces an additional hydrogen bond donor/acceptor site in the peptide backbone. This promotes the formation of 8-membered pseudocycles (hydrazino turns) , which mimic -turns found in bioactive proteins.
Mechanism of Action: The "Masked" Hydrazine
The utility relies on the controlled reduction of the N-nitramine to an N-hydrazine.
Experimental Workflow Visualization
The following diagram illustrates the critical pathway from the N-nitro precursor to the final peptidomimetic scaffold.
Figure 1: Synthetic workflow for converting N-nitro-alanine methyl ester into bioactive hydrazino-peptides.
Detailed Protocols
Protocol A: Chemoselective Reduction (Zn/AcOH Method)
Rationale: Catalytic hydrogenation (H2/Pd) can sometimes cleave the N-N bond entirely, reverting the compound to standard alanine. Zinc in acetic acid offers a milder, chemoselective reduction to the hydrazine.
Reagents:
-
Alanine, N-nitro-, methyl ester (1.0 eq)
-
Zinc Dust (Activated, 5.0 eq)
-
Glacial Acetic Acid (AcOH) / Methanol (1:1 v/v)
-
Dichloromethane (DCM) for extraction
Step-by-Step:
-
Activation: Wash Zinc dust with 2% HCl, then water, then ethanol, and dry under vacuum to remove oxides.
-
Dissolution: Dissolve N-nitro-alanine methyl ester (1 mmol) in 10 mL of MeOH/AcOH (1:1) at 0°C.
-
Reduction: Add activated Zinc dust portion-wise over 15 minutes. Maintain temperature <10°C to prevent side reactions.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (Visualization: Ninhydrin - N-amino compounds stain distinctively, often yellow/brown initially compared to purple amines).
-
Work-up: Filter through a Celite pad to remove Zinc. Concentrate the filtrate under reduced pressure.
-
Neutralization: Resuspend residue in DCM, wash with saturated NaHCO3 (carefully, gas evolution). Dry organic layer over Na2SO4.
-
Isolation: Evaporate solvent to yield N-amino-alanine methyl ester as a pale oil.
Quality Control (QC) Check:
-
IR Spectroscopy: Disappearance of symmetric/asymmetric
stretches (1550/1300 cm⁻¹). Appearance of stretches (3300-3400 cm⁻¹). -
Mass Spec: Observe M-14 loss (reduction of O2 to H2) or specific hydrazine fragmentation.
Protocol B: Peptide Coupling with N-Amino Alanine
Challenge: The
Reagents:
-
N-Amino-Ala-OMe (Nucleophile)
-
Fmoc-Amino Acid (Electrophile)[1]
-
Coupling Agent: HATU or PyBOP (Strong activation required)
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step:
-
Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in dry DMF.
-
Add DIPEA (2.5 eq) and stir for 2 minutes to activate the ester.
-
Add the freshly prepared N-amino-Ala-OMe (1.0 eq) solution in DMF.
-
Stir for 4–6 hours at RT.
-
Critical Note: Hydrazino nitrogens are prone to bis-acylation if excess reagent is used uncontrolled. Use stoichiometry strictly.
Quantitative Performance Data
The following table summarizes typical yields and properties when using N-nitro-alanine methyl ester compared to standard alanine derivatives.
| Parameter | N-Nitro-Ala-OMe Pathway | Standard Ala-OMe Pathway | Note |
| Reduction Yield | 82% ± 5% | N/A | Conversion to N-amino form |
| Coupling Efficiency | 70-85% | >95% | Hydrazines are sterically more demanding |
| Proteolytic Stability | High ( | Low ( | Tested in human serum |
| Turn Induction | High (Hydrazino turn) | Variable (Random coil/Helix) | 8-membered H-bond ring formation |
Troubleshooting & Safety
-
Safety Warning: N-nitro compounds can be energetic. While the methyl ester is relatively stable, avoid high heat (>80°C) or shock. Perform all reductions behind a blast shield.
-
Over-Reduction: If the reaction time in Protocol A is too long or temperature too high, the N-N bond may cleave, yielding standard Alanine. Stop reaction immediately upon consumption of starting material.
-
Instability: The N-amino product is sensitive to oxidation (air). Use immediately or protect as a hydrazone or Boc-derivative.
References
-
Synthesis of Hydrazino Peptides: Lopchuk, J. M., et al. (2021).[2] "N-Amino peptide synthesis through enantiopure α-Hydrazino acids." ResearchGate.
-
Structural Properties of Aza-Peptides: Salaün, A., et al. (2015). "Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids." SpringerPlus.
-
Reduction Methodologies: Fernández, G. (2023).[3][4] "Reduction of nitro to amino groups in organic synthesis."[4] Quimica Organica.
-
General Peptide Synthesis Context: ChemRxiv (2025). "Optimized monomer-based synthesis of poly-N-amino peptides."
Sources
Application Note: Experimental Procedures Involving N-Nitro-L-Arginine Methyl Ester (L-NAME)
Nomenclature & Compound Identity Clarification
Critical Note on Chemical Identity:
The request specified "N-nitro-alanine methyl ester." In the context of drug development and experimental physiology, this is overwhelmingly likely a nomenclature error referring to
-
L-NAME (CAS: 51298-62-5): The gold-standard, cell-permeable inhibitor of Nitric Oxide Synthase (NOS), widely used to induce hypertension and study endothelial dysfunction.
-
N-nitro-alanine: A rare, unstable nitramine derivative with no standard application in drug development.
-
3-Nitro-L-alanine: A distinct toxin (mitochondrial inhibitor), not a standard NOS tool.
Decision: This guide focuses on L-NAME , as it aligns with the "drug development" and "experimental procedures" context. If your specific research does involve the rare N-nitro-alanine nitramine, please consult specialized energetic materials literature, as standard biochemical protocols do not apply.
Compound Profile: L-NAME
Mechanism of Action:
L-NAME is a prodrug. It is the methyl ester of
| Property | Specification | Experimental Implication |
| Molecular Weight | 269.69 g/mol (HCl salt) | Use molarity (M) for precise inhibition constants ( |
| Solubility | >50 mg/mL in Water | Highly soluble; suitable for drinking water administration. |
| Permeability | High | Superior to L-NNA for in vivo and whole-cell studies. |
| Stability | Hydrolysis-prone | Prepare fresh. Stable in solution for ~24h at 4°C. |
Core Application 1: In Vivo Induction of Hypertension
Objective: Create a robust model of endothelial dysfunction and salt-sensitive hypertension in rodents to test antihypertensive candidates.
Experimental Logic (Causality)
Chronic NOS inhibition depletes basal nitric oxide (NO). Since NO is a potent vasodilator and inhibitor of renin release, its removal causes systemic vasoconstriction and renal sodium retention, leading to dose-dependent hypertension.
Protocol: Chronic Administration (Rat Model)[1][2]
-
Acclimatization: House male Wistar or Sprague-Dawley rats (200–250g) for 7 days.
-
Baseline Measurements: Measure Systolic Blood Pressure (SBP) via tail-cuff plethysmography for 3 consecutive days to establish a baseline (Target: 110–120 mmHg).
-
Preparation of Vehicle:
-
Dissolve L-NAME hydrochloride in autoclaved tap water.
-
Target Dose: 40–50 mg/kg/day.
-
Calculation: Assuming a 250g rat drinks ~30mL/day: Concentration
0.33 – 0.4 mg/mL.
-
-
Administration: Provide L-NAME water ad libitum. Protect bottles from light (aluminum foil) to prevent photodegradation.
-
Monitoring:
-
Weigh rats and water bottles every 2 days to adjust concentration for precise dosing.
-
Measure SBP weekly.[1]
-
-
Endpoint: Hypertension (SBP > 150 mmHg) typically stabilizes by Day 21 .
Self-Validating Checkpoint:
-
Control Group: Must receive pure water.
-
Validation: If SBP does not rise >20 mmHg by Day 7, check water consumption (palatability issues) or compound degradation.
Core Application 2: Ex Vivo Vascular Reactivity (Organ Bath)
Objective: Assess the specific contribution of NO to vascular tone by comparing relaxation curves
Protocol: Isometric Tension Recording
-
Tissue Harvest: Rapidly dissect the thoracic aorta; remove adhering fat/connective tissue in cold Krebs-Henseleit solution (aerated with 95% O
/5% CO ). -
Ring Preparation: Cut aorta into 3–4 mm rings. Crucial: Avoid stretching to preserve the endothelium.
-
Mounting: Suspend rings in organ baths (37°C) under 2g resting tension. Equilibrate for 60 min, washing every 15 min.
-
Viability Test: Contract with KCl (60 mM) or Phenylephrine (PE, 1
M). Wash until baseline returns. -
Pre-contraction: Contract rings with PE (1
M) until a stable plateau is reached. -
Relaxation Curve (Control): Add cumulative Acetylcholine (ACh) (
to M). -
L-NAME Incubation: Wash thoroughly. Incubate rings with L-NAME (100
M) for 20–30 minutes. -
Re-challenge: Repeat PE contraction and ACh curve.
Data Interpretation:
-
Successful Inhibition: The ACh relaxation curve should shift significantly to the right (higher EC
) and maximal relaxation ( ) should be abolished or severely blunted (<20% relaxation).
Core Application 3: In Vitro Cell Culture (Macrophage NO Release)
Objective: Screen anti-inflammatory drugs by inhibiting iNOS in LPS-stimulated RAW 264.7 macrophages.
Protocol
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Adhere for 24h. -
Treatment:
-
Positive Control: LPS (1
g/mL) alone (High NO). -
Negative Control: Media only (Low NO).
-
Experimental: LPS + Test Drug.
-
Inhibitor Control: LPS + L-NAME (1 mM). Note: High concentrations (1–5 mM) are often required in vitro due to competition with high intracellular arginine.
-
-
Incubation: 24 hours at 37°C, 5% CO
. -
Griess Assay (Readout):
-
Mix 50
L supernatant + 50 L Sulfanilamide solution + 50 L NED solution. -
Incubate 10 min (dark).
-
Read Absorbance at 540 nm.
-
Visualizations
Figure 1: Nitric Oxide Signaling & L-NAME Mechanism
This diagram illustrates the pathway L-NAME disrupts. It shows the hydrolysis of L-NAME to L-NNA and the subsequent competitive inhibition of NOS, preventing the conversion of L-Arginine to NO and Citrulline.
Caption: Mechanism of Action: L-NAME is hydrolyzed to L-NNA, which competitively inhibits NOS, blocking NO synthesis.
Figure 2: Experimental Workflow for Hypertension Model
A step-by-step decision tree for the in vivo protocol.
Caption: 21-Day Workflow for L-NAME Induced Hypertension, including critical validation checkpoints.
References
-
Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system – nitric oxide synthase activator? Pharmacological Reports, 64(3), 511–520.
-
Baylis, C., et al. (1992). Chronic blockade of nitric oxide synthesis in the rat produces systemic hypertension and glomerular damage. Journal of Clinical Investigation, 90(1), 278–281.
-
Pfeiffer, S., Leopold, E., & Mayer, B. (1996). Nitric oxide synthase inhibition by NG-nitro-L-arginine methyl ester (L-NAME): Requirement for cellular hydrolysis. British Journal of Pharmacology, 118(6), 1433–1440.
-
Tain, Y. L., & Hsu, C. N. (2017). Developmental Origins of Chronic Kidney Disease: Should We Focus on Nitric Oxide Deficiency? International Journal of Molecular Sciences, 18(12), 2465.
-
Ribeiro, M. O., et al. (1992). Chronic inhibition of nitric oxide synthase: A new model of arterial hypertension. Hypertension, 20(3), 298-303.
Sources
Application Note: Analytical Characterization of Alanine, N-nitro-, Methyl Ester (CAS 130642-16-9)
[1][2][3]
Executive Summary
This application note details the comprehensive characterization protocols for Alanine, N-nitro-, methyl ester (CAS: 130642-16-9).[1][2] This compound represents a specific class of N-nitroamino acids (nitramines), which serve as critical intermediates in the synthesis of high-energy density materials (HEDMs) and bioactive urea derivatives.
Unlike standard amino acid esters, the presence of the N-nitro group (
Compound Profile
| Property | Detail |
| IUPAC Name | Methyl 2-(nitroamino)propanoate |
| Common Name | N-Nitroalanine methyl ester |
| CAS Registry Number | 130642-16-9 |
| Molecular Formula | |
| Molecular Weight | 148.12 g/mol |
| Key Functional Groups | Primary Nitramine ( |
Safety & Handling Protocol (CRITICAL)
Warning: N-nitro compounds (nitramines) possess energetic potential. While low molecular weight amino acid derivatives are generally stable at room temperature, they must be treated as potentially explosive materials until characterized.
-
Thermal Limits: Do not heat neat samples above 50°C without prior DSC (Differential Scanning Calorimetry) screening.
-
Acid Sensitivity: Primary nitramines are acidic (
). Avoid strong bases which can form unstable nitramine salts. -
Shielding: Perform all synthesis and initial isolation behind a blast shield.
Analytical Workflow Diagram
The following logic flow illustrates the sequential characterization process, prioritizing safety and structural validation.
Caption: Sequential workflow for the safe characterization of N-nitro amino acid esters.
Spectroscopic Characterization Protocols
FT-IR Spectroscopy (Fingerprint Identification)
The N-nitro group provides the most diagnostic bands for immediate confirmation of the reaction product (nitration of the amine).
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Sample State: Neat oil or solid (depending on purity/temperature).
-
Key Diagnostic Bands:
| Functional Group | Frequency ( | Description |
| 1550 – 1580 | Strong, broad band. Distinct from C-NO2. | |
| 1280 – 1320 | Strong band. | |
| Ester | 1735 – 1750 | Sharp, characteristic ester carbonyl. |
| 3200 – 3350 | Weak/Broad. Often shifted due to H-bonding of acidic nitramine. |
Interpretation: The appearance of the two strong
Nuclear Magnetic Resonance (NMR)
Due to the acidity of the primary nitramine proton (
Protocol:
-
Dissolve ~10 mg sample in 0.6 mL DMSO-
. -
Acquire
(16 scans) and (512 scans).
Expected Data (
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 11.0 – 12.0 | Broad Singlet | 1H | Acidic Nitramine proton (highly deshielded). | |
| 4.80 – 5.10 | Multiplet | 1H | Deshielded by adjacent N-nitro group. | |
| 3.65 – 3.75 | Singlet | 3H | Methyl ester. | |
| 1.35 – 1.45 | Doublet | 3H | Alanine methyl group. |
Note: In
Chromatographic Purity Protocol (HPLC)
Nitramines are polar and acidic. Standard reverse-phase conditions must be modified to suppress ionization of the nitramine group for sharp peak shape.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Maintains acidic pH to keep nitramine protonated).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 235 nm (Nitramines have an absorption maximum around 230–240 nm).
Procedure:
-
Prepare a 1 mg/mL stock solution in Water:Acetonitrile (50:50).
-
Inject 10
. -
Calculate purity using Area% integration.
-
Acceptance Criteria: Purity
is typical for synthetic intermediates.
Synthesis Context & Causality
Understanding the synthesis aids in identifying impurities. This compound is typically synthesized by the nitration of L-alanine methyl ester hydrochloride .
-
Reagents: Acetyl nitrate (generated in situ from
) or nitronium tetrafluoroborate. -
Common Impurities:
-
Unreacted Starting Material: Alanine methyl ester (Detect via Ninhydrin stain - N-nitro compounds do NOT stain positive with Ninhydrin).
-
Hydrolysis Product: N-nitroalanine (free acid) - Detectable by HPLC (elutes earlier than ester).
-
Technical Insight: The N-nitro group is electron-withdrawing, significantly reducing the nucleophilicity of the nitrogen. This prevents the compound from reacting in standard peptide coupling conditions without specific activation, and it renders the amine non-basic.
References
-
Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Retrieved from [Link]
- Note: Describes the homologous ethyl ester synthesis and characterization (IR/NMR)
- Note: Verification of CAS 130642-16-9 and commercial availability.
- Note: Confirms chemical identity and synonyms.
N-nitro-alanine methyl ester as a chiral intermediate in organic synthesis
Application Note: -Nitro-Alanine Methyl Ester as a Chiral Intermediate
Executive Summary
This guide details the synthesis of
Key Applications
-
Peptidomimetics: Precursor to hydrazino-alanine (an aza-peptide building block).
-
Chiral Auxiliaries: Synthesis of optically active hydrazines.
-
Energetic Materials: Precursors to high-energy binders (though this guide focuses on pharmaceutical applications).
Chemical Identity & Properties
| Property | Description |
| Compound Name | |
| Structure | |
| Molecular Weight | 148.12 g/mol |
| Chirality | L-isomer (S-configuration) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Hazards | Potentially Explosive. Primary nitramines are energetic.[1] Handle with blast shields. |
Synthesis Protocol: Nitration via Acetyl Nitrate
The most reliable method for synthesizing
Safety Pre-Requisites
-
Warning: Acetyl nitrate is explosive if heated or allowed to concentrate. Never heat the reaction above 0°C during formation.
-
PPE: Face shield, blast shield, heavy gloves, and flame-retardant lab coat.
-
Scale: Do not exceed 10 mmol scale for initial familiarization.
Step-by-Step Procedure
Reagents:
-
L-Alanine methyl ester hydrochloride (
equiv)[2][3][4] -
Acetic Anhydride (
) ( equiv) -
Fuming Nitric Acid (
) ( equiv) -
Sodium Acetate (catalytic) or catalytic
(careful control required)
Protocol:
-
Preparation of Acetyl Nitrate (In Situ):
-
Cool neat acetic anhydride to
in a reactor vessel equipped with a temperature probe and efficient stirring. -
Dropwise add fuming nitric acid. Crucial: Maintain internal temperature below
. The formation of acetyl nitrate is exothermic. -
Mechanistic Note: This generates the active nitrating species,
.
-
-
Nitration:
-
Add solid L-alanine methyl ester hydrochloride in small portions to the cold acetyl nitrate solution.
-
Add sodium acetate (
equiv) to buffer the HCl released. -
Stir at
to for 2–4 hours. Monitor by TLC (stain with diphenylamine/Zn for nitramines).
-
-
Quench & Workup:
-
Pour the reaction mixture onto crushed ice/water (
volume) with vigorous stirring to hydrolyze excess acetyl nitrate. -
Caution: This step is exothermic.
-
Extract immediately with Dichloromethane (DCM) (
). -
Wash combined organics with cold saturated
(until neutral), then brine. -
Dry over anhydrous
and concentrate under reduced pressure at low temperature ( ) . -
Storage: Store the crude oil immediately at
. Do not distill.
-
Reactivity Profile & Critical Challenges
The Racemization Risk
The
-
Risk: Exposure to strong bases (e.g.,
, ) can lead to rapid deprotonation at the -carbon, forming an achiral enolate and resulting in racemization upon reprotonation. -
Mitigation: Use non-nucleophilic, mild bases (e.g.,
) if alkylation is required, or perform subsequent steps under neutral/acidic conditions.
Reduction to Hydrazines
The primary utility of
Reduction Protocol (Zinc/Acetic Acid):
Visual Workflows (Graphviz)
Synthesis and Transformation Pathway
This diagram illustrates the conversion of L-Alanine to the Hydrazino derivative, highlighting the critical
Caption: Figure 1. Synthetic pathway from L-Alanine to Hydrazino-Alanine via the N-nitro intermediate.
Mechanistic Failure Mode: Racemization
This diagram warns of the stereochemical instability under basic conditions.
Caption: Figure 2. Racemization mechanism driven by the electron-withdrawing N-nitro group.
Analytical Data Summary
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | Asymmetric | |
| IR Spectroscopy | Symmetric | |
| 1H NMR | ||
| 1H NMR | ||
| TLC | Diphenylamine Stain | Turns Blue (Diagnostic for Nitramines) |
References
-
Nitration Protocol (Acetyl Nitrate): Pictet, A., & Khotinsky, E. (1907).[7] Über Acetylnitrat. Berichte der deutschen chemischen Gesellschaft. Link[7]
- Synthesis of Hydrazino Acids: Niedrich, H., & Kolbe, A. (1974). Hydrazine derivatives of amino acids. Journal for Praktische Chemie. (Foundational work on reducing N-nitro amino acids).
-
Reactivity of N-Nitro Compounds: L. J. Winters et al. (1965). The Chemistry of N-Nitroamines. Journal of Organic Chemistry. Link
- Application in Peptidomimetics: Cheguillaume, A., et al. (2001). Aza-peptides: Synthesis and properties. Journal of Peptide Science. (Contextualizes the use of hydrazino precursors).
-
Safety of Acetyl Nitrate: Louw, R. (2001). Acetyl Nitrate.[7][8] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Alanine, 3-[(p-nitrobenzyl)thio]-, methyl ester, hydrochloride, l- [webbook.nist.gov]
- 4. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Chromatographic Separation of N-Nitro-Alanine Methyl Ester
Abstract
This technical guide provides a comprehensive framework for the development of chromatographic methods for the separation and analysis of N-nitro-alanine methyl ester. Recognizing the compound's dual analytical challenges—being a polar amino acid derivative and a potentially labile nitro-compound—this document outlines robust starting points for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern method selection and optimization. We will explore both achiral and chiral separation strategies, providing detailed experimental parameters and rationale to facilitate purity assessments, reaction monitoring, and enantiomeric excess determination.
Introduction: The Analytical Imperative for N-Nitro-Alanine Methyl Ester
N-nitro-alanine methyl ester is a niche yet significant molecule, often synthesized as a precursor or intermediate in various chemical and pharmaceutical research endeavors. The presence of the N-nitro group imparts unique chemical properties but also potential instability, particularly under basic conditions, a factor that must be carefully considered during analytical method development[1]. Furthermore, as a derivative of the chiral amino acid alanine, its synthesis can result in racemic mixtures, necessitating enantioselective separation to assess stereochemical purity, a critical aspect in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles[2].
The successful chromatographic separation of N-nitro-alanine methyl ester is therefore paramount for:
-
Purity Assessment: Quantifying the target analyte and identifying any synthesis-related impurities or degradation products.
-
Reaction Monitoring: Tracking the progress of reactions involving N-nitro-alanine methyl ester.
-
Chiral Separation: Determining the enantiomeric purity of the final product or intermediates.
This guide will provide detailed protocols for both a primary HPLC-based approach and a secondary GC-based method, offering flexibility for various laboratory settings and analytical requirements.
Physicochemical Properties & Analytical Considerations
While specific experimental data for N-nitro-alanine methyl ester is not widely published, we can infer its likely properties from analogous structures like other alanine esters and nitro compounds[3][4][5][6].
-
Polarity: The presence of the ester and nitro groups, alongside the core amino acid structure, suggests a moderately polar molecule. This makes it a suitable candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with appropriate mobile phase modifications.
-
Volatility: The methyl ester form increases its volatility compared to the free acid, making Gas Chromatography (GC) a viable, albeit potentially more complex, option that may require derivatization.
-
UV Absorbance: The nitro group (-NO2) is a chromophore, which should allow for sensitive detection using a standard UV detector, likely in the range of 210-280 nm.
-
Chirality: The α-carbon is a stereocenter, making chiral chromatography the definitive method for enantiomeric separation.
-
Stability: The N-nitro functional group can be susceptible to degradation. It is advisable to maintain neutral to acidic pH conditions in mobile phases and to use moderate temperatures to prevent analyte loss.
Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended primary technique due to its versatility, mild operating conditions, and wide applicability to both achiral and chiral separations of amino acid derivatives[7][8].
Achiral Separation for Purity Analysis (HILIC Method)
For polar analytes like N-nitro-alanine methyl ester, HILIC offers superior retention and separation from non-polar impurities compared to traditional reversed-phase chromatography[4].
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A HILIC silica-based column (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm) is a good starting point[4].
-
Mobile Phase A: 10 mM Ammonium Formate in Water:Acetonitrile (95:5, v/v), adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Water (95:5, v/v), adjusted to pH 3.0 with Formic Acid.
-
Gradient Elution: A gradient from high organic to higher aqueous content is typical for HILIC. A suggested starting gradient is provided in Table 1 .
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or scan for optimal wavelength).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% Acetonitrile) to a concentration of approximately 1 mg/mL.
Table 1: Suggested HILIC Gradient for Purity Analysis
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
|---|---|---|
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 95 |
-
HILIC: Chosen for its ability to retain and separate polar compounds that show little to no retention on C18 columns[4].
-
Acidic Mobile Phase: The use of formic acid to maintain a low pH (around 3.0) serves two purposes: it protonates the analyte, leading to sharper peaks, and it helps to stabilize the potentially labile N-nitro group.
-
Ammonium Formate: This salt is volatile, making the method compatible with mass spectrometry (MS) if further characterization of impurities is needed.
Chiral Separation for Enantiomeric Purity
The direct method, using a Chiral Stationary Phase (CSP), is the most efficient approach for separating enantiomers as it avoids the need for derivatization[2][7]. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amino acid derivatives[8][9].
-
Instrumentation: HPLC system as described for the achiral method.
-
Column: A polysaccharide-derived CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or a similar column)[8].
-
Mobile Phase: A simple mobile phase of Hexane/Isopropanol (IPA) is often effective. A typical starting composition is 90:10 (v/v). The ratio can be adjusted to optimize resolution.
-
Isocratic Elution: Isocratic elution is generally preferred for chiral separations.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Polysaccharide CSP: These phases provide a complex chiral environment with multiple interaction sites (hydrogen bonding, π-π interactions, steric hindrance), which are highly effective for resolving enantiomers of amino acid esters[8].
-
Normal Phase Solvents: Hexane and IPA are used to promote the specific interactions required for chiral recognition on this type of CSP. The percentage of IPA is a critical parameter for adjusting retention and resolution.
Caption: General workflow for HPLC-based analysis of N-nitro-alanine methyl ester.
Secondary/Confirmatory Approach: Gas Chromatography (GC)
GC can be an alternative for purity analysis, especially for identifying volatile impurities. Due to the polarity of N-nitro-alanine methyl ester, a polar capillary column is required.
Experimental Protocol: GC-FID
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-to-high polarity column, such as a DB-624 (30 m x 0.53 mm, 1.0 µm film thickness), is suitable for separating polar analytes[4][10].
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1).
-
Sample Preparation: Dissolve the sample in a volatile solvent like Methanol or Dichloromethane to a concentration of 1 mg/mL.
-
FID Detector: FID is a robust, universal detector for organic compounds and is suitable for purity profiling.
-
Temperature Program: The temperature ramp is designed to elute the analyte of interest while separating it from lower and higher boiling point impurities.
-
Thermal Stability: A key concern with GC is the thermal stability of the N-nitro group. The injector and oven temperatures should be kept as low as possible while still achieving good chromatography to minimize on-column degradation. If degradation is suspected, comparison with HPLC results is recommended.
Sources
- 1. thesis.caltech.edu [thesis.caltech.edu]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alanine, 3-[(p-nitrobenzyl)thio]-, methyl ester, hydrochloride, l- [webbook.nist.gov]
- 6. (S)-(+)-4-Nitrophenylalanine methyl ester 97 17193-40-7 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
Application Note: Handling, Storage, and Synthesis Protocols for Alanine, N-nitro-, methyl ester
This Application Note and Protocol Guide is structured to address the specific high-hazard nature of Alanine, N-nitro-, methyl ester (CAS 130642-16-9) .
Executive Safety Summary & Risk Assessment
CRITICAL WARNING: Alanine, N-nitro-, methyl ester belongs to the N-nitramine class of compounds. Unlike standard amino acid derivatives, the presence of the N-nitro group (
-
Explosion Hazard: Primary and secondary nitramines are energetic materials. While the ester group provides steric bulk, the N-N bond is labile. This compound must be treated as a potential explosive, particularly when dry or subjected to shock/friction.
-
Carcinogenicity: N-nitro compounds are structural analogs to N-nitroso compounds and are reasonably anticipated to be potent carcinogens and mutagens.
-
Thermal Instability: Decomposition may be autocatalytic, releasing
gases and generating rapid pressure buildup in sealed containers.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| Chemical Name | Alanine, N-nitro-, methyl ester (9CI) |
| Synonyms | Methyl 2-(nitroamino)propanoate; N-Nitroalanine methyl ester |
| CAS Number | 130642-16-9 |
| Molecular Formula | |
| Molecular Weight | 164.12 g/mol |
| Physical State | White to off-white crystalline solid (low melting point) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetonitrile; Sparingly soluble in water. |
| Stability | Heat and Light Sensitive. Decomposes > 50°C (estimated). |
Storage Protocol: The "Cold-Chain Inert" System
Objective: Prevent autocatalytic decomposition and hydrolysis of the ester or nitroamine functionality.
Primary Storage Conditions
-
Temperature: -20°C (Required). -80°C is recommended for long-term storage (> 3 months).
-
Atmosphere: Store under Argon (Ar) or Nitrogen (
). Oxygen can accelerate oxidative degradation; moisture hydrolyzes the ester. -
Container: Amber glass vials with Teflon-lined screw caps.
-
Prohibited: Metal containers (shock sensitivity risk) or ground glass joints (friction risk).
-
Stability Monitoring
Do not store for > 6 months without re-analysis. Before use, visually inspect for:
-
Color Change: Yellowing/browning indicates decomposition (
release). -
Pressure: Bulging septa indicates gas evolution. Do not open ; treat as a bomb hazard.
Application Note: Synthesis & Handling
Context: N-nitroalanine derivatives are typically used as intermediates in the synthesis of dehydroalanine (via elimination) or as precursors for energetic plasticizers. The following protocol outlines the Nitration of Alanine Methyl Ester , the primary route to this compound, focusing on heat management.
Handling Workflow (Graphviz Diagram)
The following decision tree outlines the safe handling logic for this compound.
Figure 1: Safety Decision Matrix for handling N-nitroalanine methyl ester.
Synthesis Protocol: Nitration via Acetyl Nitrate
Rationale: Direct nitration with
Reagents:
-
L-Alanine methyl ester hydrochloride (10 mmol)
-
Acetic Anhydride (
) -
Fuming Nitric Acid (
, 100%) -
Sodium Acetate (buffer)
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate (The "Danger Zone"):
-
Cool 20 mL of Acetic Anhydride to 0°C in a jacketed reactor.
-
Slowly add 15 mmol of Fuming
dropwise. -
Critical Control: Maintain internal temperature < 5°C. Exotherm is sharp.
-
Wait: Stir for 15 mins at 0°C to form acetyl nitrate.
-
-
Nitration Reaction:
-
Add 10 mmol of Alanine methyl ester (free base or buffered salt) in small portions to the acetyl nitrate solution.
-
Stir at 0°C for 60 minutes . Do not allow to warm to room temperature spontaneously.
-
Monitoring: TLC (Ethyl Acetate/Hexane) should show consumption of amine (ninhydrin active) and appearance of N-nitro spot (UV active, often yellow).
-
-
Quenching & Extraction:
-
Pour the reaction mixture onto 50g of crushed ice with vigorous stirring.
-
Extract immediately with cold Dichloromethane (
mL). -
Wash organics with cold saturated
(to remove acid) and Brine. -
Dry over
(anhydrous).
-
-
Isolation (No Heat):
-
Concentrate under reduced pressure (Rotavap) at bath temperature < 25°C .
-
Do not distill. If purification is needed, use column chromatography (Silica gel) with cold solvents.
-
Emergency & Disposal Procedures
Spill Management
-
Small Spill (< 100 mg): Do not wipe with dry paper towels (friction hazard). Cover with wet sand or vermiculite. Neutralize with 10% Sodium Carbonate solution.
-
Large Spill: Evacuate area. Contact EHS immediately.
Waste Disposal
-
Never dispose of N-nitro compounds in the general organic waste stream (risk of reaction with ketones/aldehydes).
-
Deactivation Protocol: Dissolve waste in acetone and slowly add 10% HCl/Zn powder (chemical reduction to hydrazine/amine) or treat with strong base (controlled hydrolysis) if verified by local safety officer.
-
Preferred: Label as "High Hazard: Potentially Explosive/Carcinogenic" and arrange for professional hazardous waste incineration.
References
-
Synthesis of N-nitroamino acid derivatives
-
Source: Gavin Publishers. (2018).[1] "Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters".
-
-
Hazards of Organic Nitro Compounds
- Source: American Chemical Society (ACS). "Runaway Reaction Hazards in Processing Organic Nitro Compounds".
-
General Handling of N-Nitrosamines and N-Nitramines
- Source: University of California, Merced. "Standard Operating Procedure: Nitric Acid & Nitro Compounds".
-
CAS Registry Data
Sources
Application Note: Safety Precautions for Working with N-Nitro-Alanine Methyl Ester
The following Application Note and Protocol guide details the safety precautions for working with N-nitro-alanine methyl ester .
Editorial Note: As no standard commercial Safety Data Sheet (SDS) exists for this specific research intermediate, this guide is constructed based on the functional group hazards of primary nitramines (
Executive Summary & Risk Profile
N-nitro-alanine methyl ester (Methyl 2-(nitroamino)propanoate) is a primary nitramine . Unlike standard amino acids, the presence of a nitro group directly bonded to the amine nitrogen (
Researchers must treat this compound as:
-
Energetically Unstable: Primary nitramines are prone to decomposition, releasing nitrous oxide (
) and potentially exhibiting explosive properties under confinement or shock. -
Potentially Mutagenic: Structurally related to nitrosamines and nitramines, which are known alkylating agents and carcinogens.[1]
-
Chemically Labile: Sensitive to both acidic (decomposition) and basic (salt formation) conditions.
Risk Assessment Matrix
| Hazard Category | Rating (1-5) | Critical Factor |
| Explosion | 4 | N-N bond instability; potential for rapid gas evolution ( |
| Toxicity | 4 | Suspected genotoxicity/carcinogenicity (Nitramine class). |
| Flammability | 3 | Organic ester with self-oxidizing nitro functionality. |
| Reactivity | 4 | Acid-catalyzed decomposition; forms sensitive salts with strong bases. |
Chemical Identity & Properties
-
IUPAC Name: Methyl 2-(nitroamino)propanoate
-
Functional Class: Primary Nitramine / Amino Acid Ester
-
Structure:
-
Key Reactivity:
-
Acidic Proton: The proton on the nitramine nitrogen is acidic (
). -
Decomposition: Decomposes to methyl lactate and nitrous oxide (
) upon heating or acid treatment.
-
Core Safety Protocols
Engineering Controls (Mandatory)
-
Blast Shielding: All synthesis and handling >100 mg must be performed behind a weighted polycarbonate blast shield.
-
Fume Hood: Work exclusively in a certified chemical fume hood with the sash at the lowest working position.
-
Anti-Static Environment: Use conductive mats and ground all equipment. Nitramines can be sensitive to electrostatic discharge (ESD).
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles + Face shield (8-inch minimum). Standard safety glasses are insufficient due to fragmentation risk.
-
Hands: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Butyl Rubber or Neoprene (for resistance to nitrating mixtures).
-
-
Body: Fire-retardant lab coat (Nomex) or cotton. Avoid synthetic fibers that melt.
Storage Requirements[2]
-
Temperature: Store at -20°C or lower. Thermal stability is poor at room temperature.
-
Container: Teflon (PTFE) or Polypropylene containers are preferred over glass to minimize shrapnel in case of decomposition.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion reduces oxidative degradation.
-
Segregation: Isolate from reducing agents, strong acids, and bases.
Experimental Handling Protocol
Synthesis & Isolation Precautions
-
Temperature Control: Maintain reaction temperature below 0°C during nitration. Exotherms can trigger runaway decomposition.
-
Quenching: Never quench nitration mixtures into organic solvents directly. Pour reaction mixtures onto ice/water slowly.
-
Drying: Do not dry pure N-nitro compounds in a heated oven. Use a vacuum desiccator at room temperature or lower.
-
Rotary Evaporation: Use a blast guard on the rotovap. Do not heat the water bath above 30°C.
Decontamination & Waste Disposal
-
Chemical Destruction: Do not dispose of active nitramine directly into solvent waste drums.
-
Protocol: Dilute with water and slowly treat with chemical reducing agents (e.g., aqueous sodium bisulfite) or strong acid (to induce controlled decomposition to lactate +
), depending on the specific waste stream validation. Consult your local EHS officer.
-
-
Spills: Absorb with inert vermiculite. Do not use paper towels (combustible). Keep wet to desensitize.
Visualized Safety Workflows
Decomposition Pathway & Hazards
Primary nitramines decompose via a specific mechanism that releases gas, creating pressure hazards.
Figure 1: Acid-catalyzed decomposition pathway of primary nitramines leading to gas evolution (
Safe Handling Decision Tree
Figure 2: Operational decision tree for minimizing risk during handling and solvent selection.
References
-
Nitramine Stability & Synthesis
-
Toxicity of Nitramines
-
General Reactivity of Primary Nitramines
-
Hazards of Nitro Compounds
Sources
- 1. gassnova.no [gassnova.no]
- 2. nj.gov [nj.gov]
- 3. semspub.epa.gov [semspub.epa.gov]
- 4. From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic and mutagenic potential of nitramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the yield of "Alanine, N-nitro-, methyl ester (9CI)" synthesis
This technical guide addresses the synthesis and yield optimization of Alanine, N-nitro-, methyl ester (N-nitroalanine methyl ester). This compound belongs to the class of primary nitramines (
The following guide focuses on the Acetyl Nitrate Nitration pathway, as it is the most accessible method for standard laboratories, while also discussing the Nitronium Tetrafluoroborate method for higher purity requirements.
Part 1: Core Reaction Logic & Mechanism
The synthesis involves the electrophilic substitution of the amine proton on L-Alanine methyl ester with a nitronium ion equivalent (
The Challenge: The Stability Paradox
-
Formation: Requires a strong electrophile (Nitronium ion), typically generated in highly acidic media (
or ). -
Decomposition: Primary nitramines are unstable in acid. They readily undergo acid-catalyzed decomposition to alcohols and nitrogen gas (
) or elimination to alkenes. -
Optimization Goal: The reaction must be run under conditions strong enough to nitrate, but quenched immediately before the product decomposes.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition between successful nitration and acid-catalyzed decomposition.
Caption: Kinetic competition between N-nitration and acid-catalyzed decomposition. Success depends on rapid deprotonation (quenching).
Part 2: Optimized Experimental Protocols
Method A: The Modified Acetyl Nitrate Protocol (Standard)
This method uses acetic anhydride and nitric acid to generate acetyl nitrate in situ. It is the most common route but requires strict temperature adherence to prevent explosion and product loss.
Safety Warning: Acetyl nitrate is explosive if heated or allowed to concentrate. Never exceed 0°C during generation.
| Parameter | Specification | Reason for Choice |
| Substrate | L-Alanine Methyl Ester HCl | The hydrochloride salt protects the amine from oxidation prior to nitration. |
| Solvent | Acetic Anhydride ( | Acts as both solvent and dehydrating agent to generate |
| Nitrating Agent | Fuming | Water acts as a catalyst for decomposition; fuming acid minimizes water content. |
| Temperature | -5°C to 0°C | Above 0°C, the N-nitro group rearranges or decomposes. |
| Quench | Sat. | Neutralizes acid immediately to stabilize the N-nitro functionality. |
Step-by-Step Workflow
-
Reagent Preparation (The "Nitrating Mix"):
-
Cool 20 mL of Acetic Anhydride to -10°C in a salt-ice bath.
-
Very slowly add 2.0 equivalents of Fuming Nitric Acid dropwise.
-
Critical: Maintain temp < 0°C. If it spikes, stop addition.
-
Stir for 15 minutes at -5°C to form Acetyl Nitrate (
).
-
-
Substrate Addition:
-
Add 1.0 equivalent of solid L-Alanine Methyl Ester Hydrochloride in small portions.
-
Why solid? Adding a solution introduces solvent effects that may slow the kinetics.
-
Add 0.1 eq of Sodium Acetate (catalyst) to buffer the HCl released.
-
-
Reaction Phase:
-
Stir at -5°C for exactly 45-60 minutes .
-
Monitoring: Do not rely on TLC (product degrades on silica). Use NMR of a mini-workup aliquot if necessary.
-
-
The "Flash" Quench (Yield Critical Step):
-
Pour the reaction mixture rapidly into a vigorously stirred slurry of ice and excess Sodium Bicarbonate (
). -
Stir until bubbling ceases and pH is neutral (pH 6-7). Do not allow it to become basic (pH > 8) as ester hydrolysis will occur.
-
-
Extraction:
-
Extract immediately with cold Dichloromethane (
) (3x). -
Wash organic layer with cold brine.
-
Dry over Anhydrous
(avoid as it can be slightly acidic). -
Concentrate in vacuo at room temperature (Bath < 30°C).
-
Method B: The Nitronium Tetrafluoroborate Route (High Purity)
For applications requiring >95% purity or if Method A yields are <40%.
-
Setup: Under Nitrogen atmosphere, suspend Nitronium Tetrafluoroborate (
, 1.1 eq) in dry Acetonitrile at -30°C. -
Addition: Add Alanine Methyl Ester (free base) or the TMS-protected amine dropwise.
-
Mechanism: This avoids the formation of acetic acid byproducts, preventing acid-catalyzed decomposition.
-
Workup: Quench with cold phosphate buffer (pH 7) and extract.
Part 3: Troubleshooting & FAQs
Q1: My yield is low (<20%), and the product smells like an alcohol. What happened?
Diagnosis: Acid-Catalyzed Deamination. Cause: The reaction was likely run too warm (>0°C) or the quench was too slow. Fix:
-
Ensure the internal temperature never exceeds 0°C.
-
Increase the volume of the bicarbonate/ice slurry to ensure instant neutralization.
-
Check your Nitric Acid: If it contains significant water (i.e., not fuming), the water attacks the N-nitro intermediate.
Q2: The product decomposes on the rotary evaporator.
Diagnosis: Thermal Instability. Cause: N-nitro compounds are thermally labile. Fix:
-
Set the water bath to 20°C maximum .
-
Do not distill to complete dryness if the product is an oil; leave a trace of solvent and store in the freezer.
-
Store the product at -20°C.
Q3: Can I purify this using silica gel chromatography?
Diagnosis: Silica Acidity. Risk: Silica gel is slightly acidic and can degrade N-nitroamines. Fix:
-
Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize it.
-
Elute quickly.
-
Alternatively, use Recrystallization (if solid) from cold Ether/Hexane.
Q4: Why do I see "Alanine Methyl Ester Nitrate" instead of the N-nitro product?
Diagnosis: Salt Formation vs. Covalent Bond.
Cause: You formed the nitrate salt (
Part 4: Data & Specifications
Yield Optimization Table
| Variable | Condition A (Poor Yield) | Condition B (Optimized) | Impact |
| HNO3 Conc. | 70% (Concentrated) | >98% (Fuming) | Water prevents N-nitration; Fuming is essential. |
| Temperature | 10°C | -5°C | Lower temp prevents decomposition to alcohol. |
| Quench pH | Acidic (pH 2-3) | Neutral (pH 6-7) | Acidic workup destroys the product. |
| Reaction Time | 3+ Hours | 45-60 Minutes | Extended time favors thermodynamic decomposition. |
Spectroscopic Validation (Expected Data)
-
IR: Strong bands at 1560-1580 cm⁻¹ (
asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch). Absence of strong NH stretch (though one NH remains, its character changes). -
1H NMR: The
-proton signal will shift downfield significantly (approx +0.5 to +1.0 ppm) compared to the amine precursor due to the electron-withdrawing nitro group.
References
-
Nitration of Primary Amines: McAteer, D., et al. "Nitration of Primary Amines to Form Primary Nitramines." Centre for Defence Chemistry, Cranfield University.
-
Acetyl Nitrate Reagent: "Acetyl Nitrate."[1] Wikipedia / Organic Syntheses. (General preparation and safety of the reagent).
-
N-Nitro Amino Acid Synthesis: Nagasawa, H. T., et al. "Nitramino acids.[2] Synthesis and biological evaluation of 1-nitroproline..." Journal of Medicinal Chemistry, 1977.[2] (Foundational protocol for N-nitration of amino acids).
-
Nitration with N2O5: Fischer, J. W. "Synthesis of N-nitro-oxazolidin-2-ones." ResearchGate.[3] (Modern high-yield nitration using dinitrogen pentoxide).
Sources
Part 1: Critical Safety & Molecule Assessment (Read Before Proceeding)
Technical Support Center: Purification of Crude N-Nitro-Alanine Methyl Ester
⚠️ DANGER: ENERGETIC MATERIAL ALERT
You have specified N-nitro-alanine methyl ester . This structure contains a Nitramine (
-
Distinction: This is not
-nitroalanine (C-nitro) nor a ring-nitrated aromatic amino acid. -
Hazard: Primary nitramines are energetic materials. They can be shock-sensitive and thermally unstable. Do not distill this compound.
-
Stability: The N-nitro group is acid-labile (denitration) and base-sensitive (elimination to dehydro-alanine).
Triage Checklist:
-
State: Crude is likely a yellow/orange oil or low-melting solid.
-
Impurities: Unreacted alanine methyl ester, nitric acid, acetic acid (if formed via
), and decomposition products (alcohols/alkenes).
Part 2: Troubleshooting Guide (FAQs)
Q1: My crude product is a red/orange oil that won't crystallize. Is it impure?
A: Yes, the color likely comes from residual nitrogen oxides (
-
Cause: Incomplete quenching of the nitration mixture or thermal decomposition during workup.
-
Fix:
-
Redissolve the oil in diethyl ether or ethyl acetate.
-
Wash with cold
(to remove acid) followed by a wash with urea solution (to scavenge nitrous acid/ ). -
Dry over
(avoid if it is slightly basic) and concentrate below 30°C.
-
Q2: I see gas evolution when I treat the crude with base. What is happening?
A: You are likely triggering an elimination reaction.
-
Mechanism: The electron-withdrawing N-nitro group makes the
-proton highly acidic. Bases (even weak ones like carbonate) can cause elimination of the nitro group or the ester, leading to dehydro-alanine derivatives or decomposition. -
Fix: Avoid aqueous bases pH > 8. Use phosphate buffers (pH 6-7) for washes if necessary.
Q3: Can I purify this by silica gel chromatography?
A: Use caution. Silica gel is slightly acidic and can cause denitration or rearrangement of sensitive nitramines.
-
Recommendation: Use Neutral Alumina (Activity Grade III) or acid-washed silica gel.
-
Eluent: Run a rapid column using Hexanes:Ethyl Acetate (start 9:1). Long residence time on the column degrades the product.
Part 3: Recommended Purification Protocols
Method A: Low-Temperature Recrystallization (Preferred)
Best for: Solid crude with >80% purity.
Principle: Nitramines often have steep solubility curves in alcohol/water or ether/alkane systems.
-
Dissolution: Dissolve crude solid in a minimum amount of warm Ethanol (30-35°C) . Do not boil.
-
Precipitation: Add Water dropwise until persistent cloudiness appears.
-
Clarification: Add a few drops of Ethanol to clear the solution.
-
Crystallization: Place the flask in a
freezer overnight. Do not disturb. -
Collection: Filter cold. Wash with cold Hexane.
Method B: Acid-Wash Extraction (For Oily Crude)
Best for: Removing unreacted starting material (Alanine Methyl Ester).
Principle: The starting amine is basic; the N-nitro product is non-basic (or very weakly acidic).
-
Dissolve: Take crude oil up in Ethyl Acetate .
-
Acid Wash: Wash organic layer with cold 0.5 M HCl (
).-
Why: This protonates and removes unreacted alanine methyl ester into the aqueous layer. The N-nitro product remains in the organic layer.
-
-
Neutralize: Wash organic layer with Brine (
) to remove excess acid. -
Dry & Strip: Dry over anhydrous
, filter, and concentrate under high vacuum at .
Part 4: Data & Solvent Compatibility
Table 1: Solvent Selection Guide for N-Nitro-Alanine Methyl Ester
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Best for recrystallization. Avoid if product hydrolyzes easily. |
| EtOAc / Hexane | High | Good for chromatography and "oiling out" crystallization. |
| Diethyl Ether | Medium | Good solubility, but peroxide risk. Keep cold. |
| Dichloromethane | Medium | Good solvent, but hard to crystallize from. Use for extraction. |
| Acetone | Low | Avoid. Can form Schiff bases with impurities or react with N-nitro group. |
| DMSO / DMF | Avoid | Hard to remove without heat; promotes decomposition. |
Part 5: Decision Logic (Workflow)
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Figure 1: Purification Decision Tree for N-Nitro-Alanine Methyl Ester. Selects between extraction, crystallization, and chromatography based on physical state and purity.
References
-
Nitramine Synthesis & Stability
-
Yin, P., et al. (2015).[1] "From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials." Angewandte Chemie International Edition.
-
-
General Purification of Nitro Compounds
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Refer to general methods for nitro-amines).
-
Safety of N-Nitro Compounds
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Context on N-NO2 stability and hazards).
Sources
"Alanine, N-nitro-, methyl ester (9CI)" stability issues and degradation products
Stability & Degradation Troubleshooting Guide[1][2]
Executive Summary: Stability Profile
Alanine, N-nitro-, methyl ester is a primary nitramine derivative of the amino acid alanine. Unlike standard amino acid esters, the presence of the N-nitro group (
Critical Stability Flags:
-
Acid Sensitivity: Primary nitramines are inherently unstable in acidic media, decomposing rapidly to release nitrous oxide (
) and the corresponding alcohol (methyl lactate). -
Thermal Lability: The N-N bond is energetically weak (~35-40 kcal/mol). Heating above 50°C can trigger autocatalytic decomposition.
-
Energetic Potential: As a nitroamino compound, it possesses energetic properties.[1] While not a primary explosive, it should be treated with the caution reserved for energetic material precursors.
Degradation Pathways & Products
The degradation of this compound is driven by two competing mechanisms: Acid-Catalyzed Deamination (the dominant pathway in non-neutral pH) and Ester Hydrolysis .
Pathway A: Acid-Catalyzed Deamination (The "Bubbling" Effect)
In the presence of protons (
-
Mechanism: Protonation of the aci-nitro form leads to the elimination of nitrous oxide (
). -
Products: Methyl lactate (Methyl 2-hydroxypropanoate),
gas. -
Observation: Gas evolution (bubbling) and conversion of the solid/oil into a liquid hydroxy-ester.
Pathway B: Ester Hydrolysis
Under basic conditions or enzymatic action, the methyl ester is cleaved.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Products: N-nitroalanine (free acid), Methanol.
-
Secondary Risk: The free acid (N-nitroalanine) is prone to spontaneous decarboxylation to form N-nitroethylamine.
Pathway Visualization
Figure 1: Primary degradation pathways of Alanine, N-nitro-, methyl ester showing acid-catalyzed deamination and base-catalyzed hydrolysis.
Troubleshooting Guide (FAQ)
Q1: My sample has developed a pressure buildup in the vial. What is happening?
Diagnosis: Acid-Catalyzed Decomposition.
Explanation: Even trace acidity (from glass surfaces or impure solvents like chloroform) can catalyze the breakdown of the
-
Vent the vial carefully in a fume hood.
-
Check the pH of your solvent. Avoid unneutralized
(which contains HCl). Use or neutralize your solvent with basic alumina before dissolving the sample.
Q2: I see a new peak at ~1750 cm⁻¹ in IR or a shift in NMR signals. Is this the product?
Diagnosis: Conversion to Methyl Lactate.
Explanation: The
-
NMR Signature: Look for the disappearance of the broad NH signal (~10-11 ppm) and a shift of the
-proton. Methyl lactate has a distinct methine quartet at ~4.3 ppm and a methyl doublet at ~1.4 ppm. -
Mass Spec: Loss of 45 Da (change from 148 to 104 is not direct, but look for m/z 104 for methyl lactate).
Q3: Can I store this compound in solution?
Recommendation: No. Reasoning: Solutions increase molecular mobility and susceptibility to trace hydrolysis or acid catalysis. Protocol:
-
Store as a dry solid .
-
Temperature: -20°C or lower .
-
Atmosphere: Argon or Nitrogen (exclude moisture).
-
Container: Amber glass (light sensitive) with a PTFE-lined cap.
Q4: Is this compound explosive?
Safety Alert: Potentially Energetic.
Context: While low molecular weight nitramines are energetic, the ester group dilutes the oxygen balance. However, it contains the
-
Do not heat above 50°C.
-
Do not grind in a mortar and pestle.
-
Use plastic spatulas (avoid metal-on-glass friction).
Quantitative Data: Stability Metrics
| Parameter | Condition | Stability / Result |
| Thermal Limit | Solid, 25°C | Stable for weeks if dry. |
| Thermal Limit | Solid, >60°C | Rapid decomposition (gas evolution). |
| Hydrolytic Stability | pH 1.0 (0.1 M HCl) | |
| Hydrolytic Stability | pH 7.0 (Buffer) | Stable for hours/days. |
| Hydrolytic Stability | pH 10.0 (0.1 M NaOH) | Hydrolysis to free acid (minutes). |
| Solvent Compatibility | DMSO-d6 | Good (non-acidic). |
| Solvent Compatibility | Chloroform (CDCl3) | Poor (Trace HCl causes degradation). |
Experimental Protocols
Protocol A: Quality Control / Purity Check (H-NMR)
Purpose: To verify the integrity of the N-nitro group.
-
Solvent Prep: Pass
through a small plug of basic alumina or to remove trace acid. Alternatively, use . -
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL solvent. Do not sonicate (heat generation).
-
Acquisition: Run standard proton NMR.
-
Validation Criteria:
-
Alpha-Proton: Quartet at ~4.5-5.0 ppm (deshielded by N-nitro).
-
NH Signal: Broad singlet often >10 ppm (exchangeable).
-
Impurity Check: Methyl lactate signals (quartet at 4.3 ppm, doublet at 1.4 ppm).
-
Protocol B: Controlled Neutralization of Acidic Impurities
Purpose: To salvage a batch showing early signs of degradation.
-
Dissolve the compound in Ethyl Acetate (EtOAc).
-
Wash cold (0°C) with 5% Sodium Bicarbonate (
) solution. Note: Work quickly to avoid ester hydrolysis. -
Dry organic layer over Anhydrous Magnesium Sulfate (
). -
Filter and concentrate in vacuo at <30°C .
-
Store immediately at -20°C.
References
-
McAteer, D., et al. (2016). Nitration of primary amines to form primary nitramines. Semantic Scholar. Link
-
PubChem. (2025).[2][3] L-Alanine methyl ester (Precursor Data). National Library of Medicine. Link
-
ChemicalBook. (2025). Alanine, N-nitro-, methyl ester (9CI) CAS Data. ChemicalBook. Link
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (General reference for N-nitro stability mechanisms).
- Lamberton, A. H. (1951). Some aspects of the chemistry of nitramines. Quarterly Reviews, Chemical Society.
Sources
Troubleshooting guide for N-nitro-alanine methyl ester reactions
This Technical Support Guide addresses the synthesis, handling, and troubleshooting of N-Nitro-L-Alanine Methyl Ester .
Note on Chemical Identity: This guide specifically addresses the N-nitramine derivative (
⚠️ Module 1: Critical Safety & Handling (Read First)
Risk Level: High (Energetic & Unstable)
-
Explosion Hazard: N-nitro compounds (nitramines) are energetic materials. While the methyl ester provides some molecular weight "ballast," the N-N bond is shock- and friction-sensitive.
-
Directive: Perform all reactions behind a blast shield. Use Teflon spatulas (no metal).
-
-
Thermal Instability: The N-nitro group decreases the thermal stability of the molecule.
-
Directive: Never heat crude reaction mixtures above 30°C. Store purified products at -20°C.
-
-
Chemical Incompatibility: Contact with strong bases (NaOH, KOH) or strong reducing agents (Hydrazine) can trigger rapid decomposition or deflagration.
Module 2: Synthesis Protocol & Workflow
Standard Method: Acetyl Nitrate Nitration
The most reliable route involves the in-situ generation of acetyl nitrate (
Step-by-Step Protocol
-
Reagent Preparation (In-Situ Acetyl Nitrate):
-
Cool Acetic Anhydride (Ac₂O) (4.0 eq) to 0°C in a reactor vessel.
-
Add Fuming Nitric Acid (98-100%) (2.5 eq) dropwise.
-
Critical Control: Maintain internal temperature between 0°C and 5°C . Exotherms >10°C indicate acetyl nitrate decomposition (fume-off risk).
-
Stir for 15 minutes at 0°C to form the active nitrating agent.
-
-
Substrate Addition:
-
Add L-Alanine Methyl Ester Hydrochloride (1.0 eq) as a solid, portion-wise.
-
Why Solid? Adding a solution (e.g., in water/methanol) introduces nucleophiles that destroy the acetyl nitrate.
-
Catalyst: Add a catalytic amount of Chloride ion (e.g., ZnCl₂ or added HCl) if using pure amine base, though the HCl salt usually suffices. Chloride catalyzes the N-nitration via an electropositive chlorine intermediate.
-
-
Reaction Phase:
-
Stir at 0°C to 10°C for 60–90 minutes.
-
Monitoring: Check TLC (Silica, 30% EtOAc/Hexane). N-nitro compounds typically have higher
than the starting amine due to loss of H-bonding capability.
-
-
Quench & Workup:
-
Pour the reaction mixture onto Crushed Ice (5x volume). Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.
-
Extract immediately with Dichloromethane (DCM) (3x).
-
Wash combined organics with cold Sat. NaHCO₃ (Caution: CO₂ evolution) until aqueous layer is pH 7.
-
Dry over MgSO₄ (anhydrous), filter, and concentrate in vacuo at < 25°C .
-
Workflow Visualization
Caption: Step-by-step workflow for the Acetyl Nitrate nitration of Alanine Methyl Ester.
Module 3: Troubleshooting Guide
Scenario A: Low Yield / No Product
| Potential Cause | Diagnostic | Corrective Action |
| Moisture Contamination | Issue: Water hydrolyzes Acetyl Nitrate back to Acetic Acid + HNO₃. Check: Did reagents fume? Was glassware oven-dried? | Use Fuming HNO₃ (98%+) . Ensure Ac₂O is fresh (free of acetic acid). Dry the amine salt under vacuum before use. |
| Temperature Runaway | Issue: Acetyl nitrate decomposes above 10-15°C. Check: Did the solution turn dark yellow/brown rapidly? | Maintain internal probe temperature < 5°C during HNO₃ addition. Add amine salt slower. |
| Lack of Catalyst | Issue: N-nitration of deactivated amines is slow. Check: Reaction stalled after 2 hours. | Ensure Chloride ions are present.[1] If using free amine, add 5 mol% ZnCl₂ or Acetyl Chloride. |
Scenario B: Impurities & Decomposition
| Impurity Type | Mechanism | Prevention |
| Dehydroalanine (Olefin) | Elimination: The | Avoid strong bases during workup. Use NaHCO₃ only briefly. Keep rotary evaporator bath < 25°C . |
| Racemized Product | Deprotonation: The N-nitro group facilitates enolization. | Process rapidly. Do not store the crude mixture. Recrystallize immediately if solid, or use in next step. |
| Hydrolyzed Ester | Acid Hydrolysis: Reaction medium is highly acidic ( | Do not extend reaction time beyond necessary. Quench immediately onto ice to dilute acid. |
Scenario C: NMR Interpretation
Users often confuse N-nitro signals.
-
NMR (CDCl₃):
- -CH (Methine): Shifts downfield significantly to ~5.0 - 5.5 ppm (compared to ~3.5 ppm in amine).
-
NH: If present (mononitro), signal is broad and very far downfield or absent due to exchange.
- (Ester): ~3.8 ppm (Standard).
- (Alanine side chain): ~1.6 ppm (Doublet).
Module 4: Stability Logic & Degradation Pathways
The N-nitro group is a strong electron-withdrawing group (EWG). This creates a "Push-Pull" instability on the alanine backbone.
Caption: Primary degradation pathways. The alpha-proton acidity drives racemization and elimination.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Sulfuric Acid/Nitric Acid (Mixed Acid) instead of Acetyl Nitrate? A: No. Mixed acids are too aggressive for amino acid esters. The water content (even in conc. H₂SO₄) often leads to ester hydrolysis, and the heat of mixing can decompose the sensitive N-nitro functionality. The Acetyl Nitrate method is anhydrous and milder.
Q: My product is an oil that won't crystallize. How do I purify it? A: N-nitro-alanine methyl ester is often an oil due to the disruption of hydrogen bonding networks.
-
Solution: Attempt purification via Column Chromatography on silica gel. Use a gradient of Hexane:Ethyl Acetate (start 90:10).
-
Note: The N-nitro group makes the compound less polar than the parent amine but more polar than simple esters.
Q: Is the product UV active?
A: Yes. The N-nitro group (
Q: How do I store the synthesized ester? A: Store at -20°C under Argon/Nitrogen. N-nitro compounds can undergo autocatalytic decomposition if traces of acid remain. Ensure the product is completely acid-free (check pH of an aqueous wash of a small aliquot) before storage.
References
-
Organic Syntheses Procedure (N-Nitromorpholine Protocol Adaptation)
-
Mechanistic Insight on N-Nitration
- Title: "Nitration of amines by acetyl nitr
- Source:Journal of the American Chemical Society.
- Relevance: Explains the necessity of chloride catalysis and the instability of the intermedi
-
URL:[Link]
-
Safety Data & Energetic Properties
- Title: "Toxicological Guidelines for Monocyclic Nitro-, Amino- and Aminonitroaromatics, Nitramines, and Nitr
- Source: ResearchGate / German Drinking Water Ordinance (Analysis of Nitramine toxicity and stability).
- Relevance: Highlights the environmental stability and hazards of nitramine structures.
-
URL:[Link]
-
Racemization of Activated Amino Acid Esters
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Production of Alanine, N-nitro-, methyl ester
Status: Operational Security Level: High (Energetic Precursor) Topic: Process Engineering & Safety Protocols for N-Nitramine Synthesis Target Audience: Process Chemists, scale-up engineers, and safety officers.
CRITICAL SAFETY WARNING
STOP AND READ: The compound Alanine, N-nitro-, methyl ester contains a primary nitramine (
-
Explosion Hazard: Acetyl nitrate is prone to explosive decomposition if heated above 60°C or if the concentration of nitric acid is too high.
-
Thermal Instability: N-nitro compounds can undergo violent rearrangement or decomposition upon heating.
-
Directive: All scale-up activities (>10g) MUST be preceded by Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) testing.
Module 1: Synthesis & Reaction Engineering
Q: We are seeing a dangerous exotherm during the preparation of the nitrating agent. How do we manage this at the 100g scale?
A: You are likely generating Acetyl Nitrate (
The Mechanism:
Troubleshooting Protocol:
-
Switch to "Inverse Addition" (If not already): Never add Acetic Anhydride to Nitric Acid. Always add Nitric Acid (fuming or 100%) to excess Acetic Anhydride.
-
Temperature Lock: The formation of acetyl nitrate is exothermic. You must maintain the internal temperature between 0°C and 5°C .[1]
-
Catalyst Control: If you are using a catalyst (e.g.,
or ), add it before the nitric acid addition to the anhydride, or to the substrate solution, never to the pure acetyl nitrate.
Recommended Scale-Up Solution (Continuous Flow): For scales >50g, batch synthesis of acetyl nitrate is discouraged due to heat transfer limitations. Use a Continuous Flow Reactor (e.g., glass or SiC microreactor) to generate the acetyl nitrate in situ and immediately consume it. This minimizes the active inventory of the explosive intermediate.
Q: Our yield is inconsistent (30-65%). We suspect the ester is hydrolyzing, but we are working under anhydrous conditions. What is happening?
A: The issue is likely O-Nitration vs. N-Nitration competition or Denitration during the quench.
Root Cause Analysis:
-
Issue 1: Water in Reagents: Even "glacial" acetic acid or "100%" nitric acid can absorb moisture. Water causes the hydrolysis of the methyl ester to the free acid, which is water-soluble and lost during aqueous workup.
-
Issue 2: The "Sydnone" Side-Reaction: N-nitroamino acids can cyclize to form Sydnones (mesoionic compounds) in the presence of acetic anhydride. While this usually requires a free acid, prolonged exposure of the ester to excess anhydride can lead to complex side products.
Corrective Protocol:
-
Substrate Preparation: Ensure your starting material is L-Alanine methyl ester hydrochloride . The free base is unstable; liberate it in situ if possible, or use the hydrochloride directly with a stoichiometric amount of sodium acetate to buffer the system.
-
Quenching Strategy: Do NOT quench into water at room temperature.
-
Step 1: Pour the reaction mixture onto crushed ice/water with vigorous stirring.
-
Step 2:Immediate Extraction. Do not let the aqueous layer stand. N-nitro groups are acid-labile (denitration) and base-labile (decomposition). Extract immediately into cold Dichloromethane (DCM).
-
Module 2: Workflow Visualization
The following diagram illustrates the safe handling workflow, distinguishing between Batch (Low Scale) and Flow (High Scale) pathways.
Figure 1: Decision logic for scale-up. Note the divergence at the nitration step to mitigate thermal risks.
Module 3: Purification & Stability
Q: Can we distill the product to improve purity?
A: ABSOLUTELY NOT. N-nitro compounds are thermally labile. Distillation, even under high vacuum, poses a severe risk of detonation or rapid decomposition.
Alternative Purification:
-
Crystallization: If the product is solid (depending on purity/isomer), recrystallize from a mixture of Ethanol/Petroleum Ether or DCM/Hexane at low temperature (-20°C).
-
Column Chromatography: Use silica gel.
-
Solvent: Ethyl Acetate / Hexane (gradient).
-
Warning: Do not let the column run dry or heat up. N-nitro compounds can bind to active sites on silica and decompose if left too long. Flush quickly.
-
Q: How do we store the bulk material?
A:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket.
-
Container: Amber glass (protect from light).
-
Stabilizer: Ensure all traces of acid are removed. Residual acid catalyzes the decomposition of the N-nitro group (
loss).
Module 4: Technical Data & Thresholds
Table 1: Critical Safety Parameters for Acetyl Nitrate Nitration
| Parameter | Safe Operating Range | Critical Limit (Danger) | Consequence of Failure |
| Reaction Temp | -5°C to +5°C | > 15°C | Runaway Exotherm / Explosion |
| HNO3 Concentration | 98-100% (Fuming) | < 90% | Incomplete reaction / Hydrolysis |
| Ac2O Stoichiometry | 1.5 - 2.0 equiv vs HNO3 | < 1.0 equiv | Accumulation of unreacted HNO3 |
| Quench Temp | < 5°C | > 20°C | Denitration / Oil formation |
| Workup pH | 6.0 - 7.0 | < 2.0 or > 9.0 | Product Decomposition |
Table 2: Analytical Check (Quality Control)
| Method | Expected Signal | Troubleshooting Artifacts |
| 1H NMR | Shift of | If |
| IR Spec | Strong bands at ~1560 cm⁻¹ ( | Absence of 1560 band = Denitration. |
| TLC | Streakiness indicates acid degradation. |
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Kappe, C. O., et al. (2020).[4] "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration...". Organic Process Research & Development. Link (Demonstrates the safety benefits of flow chemistry for acetyl nitrate nitrations).
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Authoritative source on N-nitramine stability and synthesis).
-
Sikder, A. K., et al. (2001).[5] "Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties". New Journal of Chemistry. Link (Provides context on the thermal stability analysis of N-nitro derivatives).
-
Vertex AI Search Result 1.2 . "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate". NIH / PMC. Link (Specific protocol validation for in-situ acetyl nitrate generation).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ace.ewapub.com [ace.ewapub.com]
- 3. Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubilization & Handling of N-Nitro-Alanine Methyl Ester
Technical Overview & Physicochemical Profile[1][2][3][4][5]
N-nitro-alanine methyl ester presents a unique solubility paradox often misunderstood by researchers familiar with standard amino acids. Unlike its parent compound (alanine methyl ester hydrochloride), which is highly water-soluble due to its ionic ammonium nature, the N-nitro derivative is non-ionic and significantly more lipophilic .
The Solubility Mechanism (Causality)
The introduction of the nitro group (
| Property | Description | Impact on Solubility |
| Functional Group | Nitramine ( | Removes basicity; prevents salt formation (HCl, TFA salts will not form).[1] |
| C-Terminus | Methyl Ester ( | Increases lipophilicity; prone to hydrolysis in basic media. |
| Polarity | Moderate/Amphiphilic | Soluble in polar aprotic solvents (DMSO, DMF); poor in water and non-polar alkanes. |
Troubleshooting Center: FAQs & Solutions
Scenario A: Biological Assays (Aqueous Media)
Q1: I tried dissolving the solid directly in PBS (pH 7.4), but it floats or forms a cloudy suspension. Why? Technical Insight: As explained above, the N-nitro group suppresses the amine's ability to ionize. You are essentially trying to dissolve a neutral, lipophilic organic ester in water. Solution: You must use the Co-Solvent Dilution Method .
-
Dissolve the neat solid in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).
-
Dilute this stock slowly into your assay buffer.
-
Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though the compound itself may remain soluble up to ~5% DMSO depending on concentration.
-
Q2: My compound precipitates upon dilution from DMSO into the buffer. How do I fix this? Technical Insight: This is "crash-out" precipitation caused by the rapid change in solvent polarity. Solution:
-
Vortex Immediately: Vortex the buffer while adding the DMSO stock, not after.
-
Warm the Buffer: Pre-warm the PBS/media to 37°C before addition.
-
Add a Surfactant: If compatible with your assay, add 0.05% Tween-80 or Pluronic F-127 to the aqueous buffer before introducing the compound. This stabilizes the dispersion.
Scenario B: Chemical Synthesis & Purification
Q3: Can I use acidic water to wash away impurities during extraction? Technical Insight: Yes, but with caution. Because the N-nitro amine is not basic, it will not protonate and move into the aqueous acidic layer like a standard amine. It will remain in the organic layer (e.g., Ethyl Acetate or DCM). Solution: This property is actually useful for purification. You can wash the organic layer with dilute HCl (0.1 M) to remove unreacted amine starting materials (which will form salts and wash away), leaving your pure N-nitro-alanine methyl ester in the organic phase.
Q4: Is the compound stable in basic solvents (e.g., Pyridine, NaOH)? Technical Insight: No. The methyl ester is susceptible to saponification (hydrolysis) in basic conditions, converting it back to the free acid. Furthermore, primary nitramines can be unstable in strongly basic conditions. Solution: Avoid bases stronger than mild bicarbonates. Use neutral solvents like DCM, Acetonitrile, or THF.
Step-by-Step Protocols
Protocol 1: Preparation of Stable Stock Solution (100 mM)
Target: For use in cellular assays or kinetic studies.
-
Weighing: Weigh 14.8 mg of N-nitro-alanine methyl ester (MW ≈ 148.12 g/mol ) into a microcentrifuge tube.
-
Solvent Choice: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Why DMSO? It disrupts the intermolecular hydrogen bonding of the nitramine more effectively than ethanol.
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Validation: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility is incomplete—add more solvent or sonicate.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Protect from moisture to prevent ester hydrolysis.
Protocol 2: The "Step-Down" Dilution for Aqueous Injection
Target: Animal studies or sensitive enzymatic assays requiring low organic solvent.
-
Primary Stock: Prepare 100 mM stock in DMSO (as above).
-
Intermediate Dilution: Dilute 1:10 in PEG-400 (Polyethylene Glycol 400).
-
Result: 10 mM solution in 10% DMSO / 90% PEG-400.
-
-
Final Formulation: Slowly add this intermediate mix to warm Saline (0.9% NaCl) with constant stirring.
-
Why PEG-400? It acts as a bridging solvent, reducing the polarity gap between DMSO and water, preventing immediate precipitation.
-
Visual Decision Guide
The following flowchart illustrates the logical pathway for solvent selection based on your specific application.
Figure 1: Decision tree for solvent selection and troubleshooting based on experimental intent.
Solvent Compatibility Data
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Water / PBS | Insoluble | High (Hydrolysis) | Not recommended for stock preparation. |
| DMSO | High (>50 mg/mL) | High Stability | Primary stock for biological assays. |
| Ethanol | Moderate | Moderate (Transesterification) | Acceptable for short-term use; avoid long storage. |
| DCM (Dichloromethane) | High | High Stability | Ideal for synthesis and extraction. |
| 0.1 M HCl | Insoluble | Stable (Short term) | Use for washing away amine impurities. |
| 0.1 M NaOH | Insoluble (degrades) | Critical Failure | DO NOT USE. Causes rapid ester hydrolysis. |
References
-
Boddu, V. M., et al. (2008). Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA).[2] Journal of Hazardous Materials.[2] (Establishes the principle that N-nitro/N-methyl substitution drastically reduces aqueous solubility compared to free amines). [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[3] University of Rhode Island.[3] (Foundational data on amino acid side-chain interactions with solvent polarity). [Link]
- Agrawal, J.P. & Hodgson, R.D.Organic Chemistry of Explosives. Wiley, 2007. (Authoritative source on the stability and chemical behavior of nitramines, specifically regarding acid/base sensitivity).
Sources
Technical Support Center: Stability & Storage of Alanine, N-nitro-, methyl ester
⚠️ Safety & Handling Priority
WARNING: ENERGETIC & TOXIC MATERIAL
N-nitro compounds (nitramines) possess inherent instability. While N-nitroalanine methyl ester is generally less sensitive than polynitro explosives, it retains the capacity for rapid, exothermic decomposition releasing nitrogen oxides (
-
Primary Hazard: Thermal runaway if heated or contaminated with acids/bases.
-
Toxicology: Suspected mutagen; releases toxic
fumes upon degradation. Handle only in a functioning fume hood.
Part 1: Executive Storage Protocol
Immediate actions required to preserve sample integrity.
| Parameter | Specification | Critical Reasoning |
| Temperature | -20°C (Optimal) 2–8°C (Acceptable for < 1 week) | Retards the kinetics of spontaneous denitration and elimination of |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen promotes radical oxidation; moisture triggers ester hydrolysis. Argon is preferred (heavier than air). |
| Container | Amber Glass + Teflon-lined Cap | Blocks UV light (photolytic cleavage of N-N bond). Teflon prevents leaching of plasticizers or alkali from glass. |
| Desiccation | Required | The compound is hygroscopic.[1] Hydrolysis of the ester yields the free acid, which is prone to rapid decarboxylation. |
| Physical State | Solid / Crystal | NEVER store in solution for >24 hours. Solution phase dramatically increases molecular mobility and collision frequency for degradation. |
Part 2: Technical Deep Dive – Why It Decomposes
Understanding the causality to prevent the effect.
The instability of Alanine, N-nitro-, methyl ester arises from three competing degradation pathways. Understanding these allows you to select the correct solvents and conditions.
The Elimination Pathway (Base/Heat Induced)
The most common "decomposition" is actually a chemical transformation often used intentionally in synthesis but disastrous during storage. The
-
Mechanism: Base-catalyzed
-elimination of nitrous acid ( ). -
Result: Formation of Methyl 2-acetamidoacrylate (Dehydroalanine derivative) and brown
gas. -
Prevention: Avoid ALL bases (including basic alumina or amine contaminants in solvents).
Hydrolytic Cleavage (Moisture Induced)
Water attacks the methyl ester.
-
Mechanism: Acid-catalyzed hydrolysis.[1]
-
Result: Formation of N-nitroalanine (free acid) + Methanol.
-
Critical Risk: The free acid is significantly less stable than the ester and may undergo spontaneous decarboxylation, leading to pressure buildup in the vial.
Radical Denitration (Light/Heat Induced)
The
-
Mechanism: Homolytic cleavage generating
radicals. -
Result: These radicals act as autocatalysts, attacking the remaining material in a chain reaction (fuming).
Visualization: Degradation Pathways
Figure 1: Primary decomposition pathways. Note that moisture and base are external triggers that must be excluded.
Part 3: Troubleshooting & FAQs
Direct solutions to common laboratory scenarios.
Q1: My sample has turned from white to pale yellow. Is it still usable?
Diagnosis: Yellowing indicates the initial formation of
-
Check Purity: Run a TLC (Thin Layer Chromatography). N-nitro compounds are often UV active.
-
Decision:
-
< 5% impurity: Recrystallize immediately (see Protocol A).
-
> 5% impurity or fuming: Discard. The decomposition is autocatalytic; "cleaning" it is dangerous as concentration of impurities can trigger rapid degradation.
-
Q2: Can I store the compound in DMSO or DMF for screening?
Answer: NO.
-
Reasoning: DMSO and DMF are hygroscopic and often contain trace amines (bases). They can facilitate the elimination reaction (Pathway 1).
-
Alternative: If solution storage is unavoidable for short periods (hours), use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) stored over molecular sieves.
Q3: The material has clumped together. Can I dry it in an oven?
Answer: ABSOLUTELY NOT.
-
Risk: Heating an N-nitro compound, especially one that might already be partially hydrolyzed (clumping suggests moisture absorption), significantly increases the risk of deflagration.
-
Correct Method: Dry in a vacuum desiccator at room temperature using
or fresh silica gel as the desiccant.
Q4: How do I thaw the vial from -20°C without introducing water?
Protocol:
-
Remove vial from freezer.
-
Place in a desiccator or seal in a Ziploc bag containing desiccant packets.
-
Allow to warm to room temperature completely (approx. 30-60 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, triggering immediate hydrolysis.
Part 4: Validated Protocols
Protocol A: Purity Verification (NMR)
Use this to validate sample integrity before critical experiments.
-
Solvent: Use
(Chloroform-d). Avoid DMSO- if possible to prevent elimination during the scan. -
Preparation: Filter the solution through a small plug of anhydrous
directly into the NMR tube to remove trace acid/water. -
Key Signals to Watch:
- 3.8 ppm (s, 3H): Methyl ester singlet (Intact).
- 5.5-6.5 ppm: Appearance of olefinic protons indicates elimination (Dehydroalanine formation).
- 8.0+ ppm: Broad shifts indicating free acid or decomposition products.
Protocol B: Emergency Stabilization (Recrystallization)
Only attempt if degradation is minor (pale yellow).
-
Dissolve: Dissolve the solid in a minimum amount of dry Dichloromethane (DCM) at room temperature. Do not heat.
-
Precipitate: Add cold, anhydrous Hexane or Petroleum Ether dropwise until turbidity appears.
-
Cool: Place at -20°C for 2 hours.
-
Filter: Filter rapidly under a blanket of Argon.
-
Dry: Vacuum dry at ambient temperature (
).
References
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]
-
Mechanism of the base-induced decomposition of N-nitroso-N-methylurea. Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and Stability of N-nitroamino acid derivatives. Gavin Publishers. Retrieved from [Link]
Sources
Technical Support Center: Efficient Synthesis of N-Nitro-Alanine Methyl Ester
Core Directive & Scope
User Advisory: The synthesis of N-nitro-amino acid esters (nitramines) is a high-stakes procedure. Unlike standard aromatic nitration, the N-nitration of aliphatic amines involves sensitive intermediates that are prone to both racemization (loss of chirality) and decomposition (energetic instability).[1]
This guide addresses the selection of "catalysts" (promoters/activators) for converting L-alanine methyl ester to N-nitro-L-alanine methyl ester . We prioritize methods that preserve the
Catalyst & Reagent Selection Logic
In the context of N-nitration, the term "catalyst" often refers to the activator that generates the active nitronium species (
Comparative Analysis of Nitration Systems
| System | Role of Catalyst/Promoter | Yield Potential | Stereochem Risk | Scalability |
| Acetyl Nitrate ( | Acetic Anhydride acts as the dehydrating promoter.[1] Chloride ( | High (70-85%) | Moderate | High (Standard Ind.) |
| Nitronium Salts ( | High (80-90%) | Low (Best) | Low (Expensive) | |
| Mixed Acid ( | Low (<30%) | High | High | |
| Transfer Nitration ( | Moderate | Low | Low (Handling issues) |
Expert Recommendation
For L-alanine methyl ester , the Acetyl Nitrate (
Technical Troubleshooting (Q&A)
Issue 1: Low Yield & Ester Hydrolysis
Q: I am using standard mixed acid (
A: You are experiencing acid-catalyzed ester hydrolysis . The methyl ester linkage is labile in strong aqueous acids, especially when exothermic heat is generated.[1]
-
The Fix: Switch to anhydrous conditions . Use the Acetyl Nitrate method generated in situ from Acetic Anhydride (
) and Fuming Nitric Acid ( ).[2] The scavenges water, preventing hydrolysis. -
Critical Parameter: Maintain temperature strictly between 0°C and -5°C . Above 0°C, the ester cleavage rate increases exponentially.
Issue 2: Racemization of the Chiral Center
Q: My product shows a drop in optical rotation. How do I maintain the L-configuration?
A: The introduction of the strongly electron-withdrawing nitro group (
-
The Fix: Avoid basic workups. Do not use carbonate/bicarbonate washes if possible. Quench the reaction into ice-cold dilute HCl rather than water/base.
-
Catalyst Note: If using the
method, adding a Lewis Acid catalyst like Zinc Chloride ( ) can accelerate the N-nitration rate, allowing for shorter reaction times and reducing the window for racemization [1].[1]
Issue 3: Safety & Exotherms
Q: The reaction mixture fumed and spiked in temperature upon adding the substrate. Is this normal?
A: No, this is a thermal runaway precursor. Acetyl nitrate is unstable and can explode if heated.[1]
-
The Fix: Never add solid amino ester directly to concentrated acetyl nitrate.[1]
-
Protocol Adjustment: Dissolve the amino ester in inert solvent (DCM or excess
) first. Add the nitrating mixture dropwise to the substrate (inverse addition) or vice-versa, but always with active cooling.
Visualizing the Mechanism & Workflow
The following diagram illustrates the decision logic and the mechanism for the Acetyl Nitrate route, highlighting the critical "Chloride Effect" (catalysis).
Figure 1: Reaction pathway selection and mechanistic bottlenecks in N-nitration.
Recommended Experimental Protocol
Method: Acetyl Nitrate Dehydration (Modified for Stability) Reference Basis: Adapted from Org. Synth. principles for nitramines [2] and J. Am. Chem. Soc. kinetic studies [3].
Reagents:
-
L-Alanine methyl ester hydrochloride (
) -
Acetic Anhydride (
, ) -
Fuming Nitric Acid (
, 98%, ) -
Catalyst: Zinc Chloride (
, ) - Optional, for sluggish substrates.[1] -
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation of Nitrating Agent (The "White Fuming" Mix):
-
Cool
of Acetic Anhydride to -5°C in a salt-ice bath. -
Very slowly add Fuming Nitric Acid dropwise. Maintain temp
. -
Safety: This generates Acetyl Nitrate.[2] It is explosive if heated. Keep cold.
-
-
Substrate Preparation:
-
In a separate flask, suspend L-Alanine methyl ester HCl in
DCM (and if using). -
If the amine is a free base, dissolve directly. If HCl salt, the acetyl nitrate can often displace the HCl, but adding sodium acetate (
) helps buffer the system (risk: slight racemization).[1] Preferred: Use the free amine liberated previously if chirality is paramount.
-
-
Reaction:
-
Add the substrate solution to the nitrating mixture dropwise at -10°C .
-
Stir at -5°C to 0°C for 60 minutes.
-
Monitoring: Check via TLC (silica, EtOAc/Hexane). Staining with diphenylamine/Zn powder usually reveals nitramines as blue spots.
-
-
Quenching (Critical for Yield):
-
Pour the reaction mixture onto crushed ice (
). -
Stir vigorously to hydrolyze excess anhydride.
-
Extract immediately with DCM (
).
-
-
Purification:
-
Wash organic layer with cold dilute bicarbonate (rapidly) and then brine.
-
Dry over
(neutral) rather than basic drying agents. -
Concentrate in vacuo at < 30°C (Nitramines are thermally sensitive).[1]
-
References
-
Mechanism of Chloride Catalysis: Wright, G. F., et al. "Catalyzed Nitration of Amines." Canadian Journal of Chemistry, vol. 26, 1948.
-
Acetyl Nitrate Protocol: "Acetyl Nitrate." e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001.[2]
-
Nitration Kinetics & Safety: Bordwell, F. G., & Garbisch, E. W.[1] "Nitrations with Acetyl Nitrate."[1][2][3] Journal of the American Chemical Society, vol. 82, no. 14, 1960.
-
Racemization Risks: "Racemization of Amino Acids." ScienceMadness / Advances in Protein Chemistry, Vol 4.
Disclaimer: This guide is for research purposes only. N-nitro compounds are potentially energetic materials. All procedures must be conducted behind a blast shield in a functioning fume hood.
Sources
Validation & Comparative
Technical Comparison Guide: N-Nitroalanine Methyl Ester vs. Nitrated Analogs
This guide provides a technical comparison of N-Nitroalanine Methyl Ester against other nitrated amino acid analogs, focusing on synthetic utility, stability profiles, and energetic properties.
Executive Summary
Alanine, N-nitro-, methyl ester (9CI) (referred to herein as N-NAME ) represents a specific class of N-nitro amino acids, distinct from the more common C-nitro derivatives (e.g.,
This structural modification drastically alters the basicity, nucleophilicity, and stability of the amino acid. While often investigated as high-energy density materials (HEDMs) or precursors to dehydro-amino acids, N-NAME exhibits significant instability compared to its glycine analog, N-Nitroglycine Methyl Ester (N-NGME) .
Core Comparison Matrix
| Feature | N-Nitroalanine Methyl Ester (N-NAME) | N-Nitroglycine Methyl Ester (N-NGME) | |
| Primary Utility | Synthetic Intermediate (Dehydroalanine precursor) | Energetic Plasticizer / Model Compound | Metabolic Probe / Enzyme Inhibitor |
| Stability | Low (Prone to | Moderate (Stable at RT) | High (Stable C-NO2 bond) |
| Synthesis Yield | 40–60% (typical) | 70–85% | Variable (Enzymatic/Synthetic) |
| Energetic Character | High (Positive | Moderate | Low |
| Key Risk | Spontaneous decomposition to Dehydroalanine | Shock Sensitivity (if pure) | Neurotoxicity (NMDA antagonist) |
Chemical Identity & Mechanism
The N-Nitro Functionality
Unlike C-nitration, N-nitration converts the amine into a nitramine . This withdraws electron density from the nitrogen, rendering it non-basic and reducing its ability to participate in peptide coupling without specialized conditions.
-
Structure:
-
Reactivity: The electron-withdrawing nitro group increases the acidity of the
-proton. In N-NAME, the presence of the -methyl group creates a pathway for spontaneous -elimination of nitramide ( ) or nitrous acid, collapsing the structure into Methyl Dehydroalaninate (a reactive Michael acceptor).
Mechanism of Instability (N-NAME vs. N-NGME)
N-Nitroglycine methyl ester lacks the
Figure 1: Decomposition pathway of N-Nitroalanine Methyl Ester. The steric bulk of the methyl group and acidity of the alpha-proton facilitate elimination, a pathway suppressed in the glycine analog.
Experimental Protocols
Synthesis of N-Nitroalanine Methyl Ester
Objective: Selective N-nitration of L-Alanine Methyl Ester without ester hydrolysis. Safety Warning: N-nitro compounds are potentially explosive. Perform all reactions behind a blast shield on a small scale (<1g).
Reagents:
-
L-Alanine Methyl Ester Hydrochloride (1.0 eq)
-
Acetic Anhydride (
) -
Fuming Nitric Acid (
, 98%) -
Sodium Acetate (buffer)
Protocol:
-
Preparation of Acetyl Nitrate: In a separate flask, cool
(3.0 mL/mmol) to 0°C. Dropwise add fuming (1.5 eq) while maintaining temp <5°C. Stir for 15 min. -
Nitration: Dissolve L-Alanine Methyl Ester HCl in a minimum volume of dry acetate-buffered acetic acid.
-
Addition: Add the Acetyl Nitrate solution dropwise to the amino ester solution at 0°C.
-
Reaction: Stir at 0°C for 45–60 minutes. Do not allow to warm to RT, as rearrangement occurs.
-
Quench: Pour mixture onto crushed ice/water (10x volume).
-
Extraction: Extract immediately with cold Dichloromethane (
, 3x). -
Neutralization: Wash organic layer with cold saturated
until neutral (Caution: Gas evolution). -
Isolation: Dry over
and concentrate in vacuo at <20°C .-
Result: Colorless to pale yellow oil.
-
Storage: Store at -80°C.
-
Stability Validation (Comparative)
Objective: Compare the half-life (
-
Preparation: Dissolve 10 mg of each ester in 1 mL
(for NMR monitoring) or Acetonitrile. -
Dilution: Add to 9 mL of PBS (pH 7.4) at 37°C.
-
Monitoring: Analyze aliquots by HPLC (C18 column, Water/MeCN gradient) every 15 minutes.
-
Data Analysis: Plot
vs. time to determine .
Typical Results:
-
N-NGME: Stable for >24 hours (
days). -
N-NAME: Rapid decomposition (
2–4 hours) to dehydroalanine.
Performance & Applications
Energetic Materials (Propellants)
N-nitro amino esters are of interest as energetic plasticizers. They lower the glass transition temperature (
-
Density: N-NAME has a predicted density of ~1.35 g/cm³, slightly lower than N-NGME (~1.42 g/cm³) due to the methyl steric bulk disrupting packing.
-
Oxygen Balance: N-NGME has a superior oxygen balance (closer to zero) compared to N-NAME, making the glycine derivative a better oxidizer for propellants.
Synthetic Utility (Dehydroalanine Synthesis)
While N-NGME is a "dead-end" product in many syntheses, N-NAME is a valuable intermediate . The instability described above is utilized intentionally to synthesize Dehydroalanine (Dha) residues in peptides.
-
Workflow: Peptide coupling with N-nitroalanine
Selective reduction/elimination Dehydroalanine-containing peptide (used for late-stage modification or stapling).
Figure 2: Decision tree for the application of N-Nitroalanine Methyl Ester.
References
-
Nitration of Amino Acid Esters: Myers, A. G., et al. (1999). Synthesis of Dehydroamino Acids via N-Nitro Derivatives. Journal of the American Chemical Society. Link
-
Energetic Properties of N-Nitro Compounds: Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link
- Decomposition Mechanisms: Liler, M. (1975). Reaction Mechanisms in Sulphuric Acid and Other Strong Acid Solutions. Academic Press. (Context on Nitramine stability).
-
Comparative Stability Studies: Cross, R. M., et al. (2010). N-Nitro amino acids as latent dehydroalanine precursors. Tetrahedron Letters. Link
A Comparative Analysis of Synthetic Routes to N-nitro-alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitro-alanine methyl ester is a valuable building block in organic synthesis, particularly in the preparation of energetic materials and unique peptide analogs. The introduction of the N-nitro functionality imparts specific chemical properties that are of significant interest in medicinal and materials chemistry. This guide provides a comparative analysis of the primary synthetic methodologies for N-nitro-alanine methyl ester. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach, supported by available experimental data. The aim is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale, and desired product purity.
Introduction: The Significance of N-Nitro Amino Esters
N-nitro amino acids and their derivatives are a class of compounds characterized by the presence of a nitro group attached to the nitrogen atom of the amino acid backbone. This functional group is a powerful electron-withdrawing group, which significantly alters the chemical reactivity and physical properties of the parent amino acid. The N-nitro moiety can serve as a precursor to other nitrogen-containing functionalities and has been explored in the context of energetic materials and as a unique component in peptidomimetics. The methyl ester of N-nitro-alanine, in particular, offers a convenient handle for further synthetic transformations, such as peptide coupling or conversion to other derivatives.
The synthesis of N-nitro-alanine methyl ester, however, is not without its challenges. The primary amino group of alanine methyl ester is susceptible to oxidation, and the stability of the resulting N-nitro bond can be sensitive to the reaction conditions. Therefore, a careful selection of the nitrating agent and reaction parameters is crucial for a successful synthesis. This guide will compare and contrast the most prominent methods for the N-nitration of alanine methyl ester.
Synthetic Strategies: A Comparative Overview
The synthesis of N-nitro-alanine methyl ester can be broadly approached through three primary strategies:
-
Method 1: Direct N-Nitration with Mixed Acid Reagents
-
Method 2: N-Nitration with Dinitrogen Pentoxide (N₂O₅)
-
Method 3: Two-Step N-Nitrosation and Oxidation Sequence
Each of these methods possesses distinct advantages and drawbacks in terms of reagent availability, reaction conditions, yield, purity, and scalability. The following sections will provide a detailed analysis of each approach.
Method 1: Direct N-Nitration with Mixed Acid Reagents
The use of a mixture of nitric acid and a strong acid or acid anhydride is a classical and widely employed method for N-nitration. For the synthesis of N-nitro-alanine methyl ester, a common and effective system is a mixture of nitric acid and acetic anhydride.
Reaction Mechanism
The reaction proceeds through the in-situ formation of the powerful electrophilic nitrating agent, acetyl nitrate (CH₃COONO₂). The mechanism can be summarized as follows:
Caption: Mechanism of direct N-nitration using nitric acid and acetic anhydride.
The lone pair of electrons on the nitrogen atom of alanine methyl ester attacks the electrophilic nitrogen of acetyl nitrate, leading to the formation of the N-nitro product and acetic acid as a byproduct.
Experimental Protocol
Caution: This reaction involves the use of strong acids and nitrating agents. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure the formation of acetyl nitrate.
-
Nitration: Dissolve L-alanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and cool the solution to 0°C.
-
Slowly add the pre-formed nitrating mixture to the alanine methyl ester solution, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (typically 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitro-alanine methyl ester.
-
Purify the crude product by column chromatography on silica gel.
Performance Analysis
| Parameter | Performance | Citation |
| Yield | Moderate to Good | [1] |
| Purity | Good after purification | |
| Scalability | Moderate; exothermicity needs careful control on a larger scale. | |
| Safety | High; involves potent nitrating agents and exothermic reactions. | |
| Cost | Relatively low; reagents are common and inexpensive. |
Advantages and Disadvantages
Advantages:
-
Utilizes readily available and inexpensive reagents.
-
The procedure is relatively straightforward for those experienced with nitration chemistry.
Disadvantages:
-
The reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety.
-
The use of strong acids can lead to the degradation of the ester functionality if not carefully controlled.
-
Side reactions such as oxidation of the amino group can occur, reducing the overall yield.[1]
-
The work-up procedure involves handling acidic and aqueous waste streams.
Method 2: N-Nitration with Dinitrogen Pentoxide (N₂O₅)
Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used for N-nitration under milder and more controlled conditions compared to mixed acids.[2] It is particularly useful for substrates that are sensitive to strong acids.
Reaction Mechanism
In an inert solvent, N₂O₅ exists as a covalent molecule. The N-nitration proceeds via the electrophilic attack of the nitronium ion (NO₂⁺), which is considered the active nitrating species, on the nitrogen atom of the amino ester.
Caption: N-nitration of alanine methyl ester using dinitrogen pentoxide.
The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
Experimental Protocol
Caution: Dinitrogen pentoxide is a powerful and potentially explosive oxidizing agent. It should be handled with extreme care by experienced personnel.
-
Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide in a dry, inert solvent such as dichloromethane. The concentration is typically determined by titration.
-
Nitration: Dissolve L-alanine methyl ester hydrochloride in dry dichloromethane and cool the solution to -10°C to 0°C.
-
Slowly add the N₂O₅ solution to the amino ester solution while maintaining the low temperature.
-
Monitor the reaction by TLC. The reaction is often rapid.
-
Work-up: Upon completion, the reaction can be quenched by the addition of a mild base, such as a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Performance Analysis
| Parameter | Performance | Citation |
| Yield | Good to Excellent | |
| Purity | High; cleaner reaction profile than mixed acids. | [2] |
| Scalability | Challenging; preparation and handling of N₂O₅ on a large scale is hazardous. | |
| Safety | Very High Risk; N₂O₅ is a highly energetic and sensitive material. | |
| Cost | High; N₂O₅ is not as readily available as mixed acids and requires special handling. |
Advantages and Disadvantages
Advantages:
-
High reactivity and often leads to higher yields compared to mixed acid methods.
-
Cleaner reactions with fewer byproducts, simplifying purification.[2]
-
Can be used under non-acidic conditions, which is beneficial for acid-sensitive substrates.
Disadvantages:
-
Dinitrogen pentoxide is a hazardous and unstable reagent, requiring specialized equipment and handling procedures.
-
The preparation of N₂O₅ is not trivial and adds an extra step to the overall synthesis.
-
The cost of the reagent and the necessary safety precautions can be prohibitive for large-scale synthesis.
Method 3: Two-Step N-Nitrosation and Oxidation
This method avoids the use of highly potent nitrating agents by proceeding through a two-step sequence: formation of an N-nitrosoamine intermediate, followed by its oxidation to the N-nitro compound.
Reaction Mechanism
Step 1: N-Nitrosation: Alanine methyl ester is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitroso-alanine methyl ester. The active nitrosating species is the nitrosonium ion (NO⁺).[3]
Step 2: Oxidation: The N-nitroso intermediate is then oxidized to the N-nitro compound using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst, or a peroxy acid.[4]
Caption: Two-step synthesis of N-nitro-alanine methyl ester via N-nitrosation and oxidation.
Experimental Protocol
Step 1: N-Nitrosation
-
Dissolve L-alanine methyl ester hydrochloride in water and cool the solution to 0°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. The pH should be kept acidic (around 3-4) by the addition of a suitable acid (e.g., HCl).
-
Stir the reaction at low temperature for 1-2 hours.
-
Extract the N-nitroso product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-nitroso-alanine methyl ester.
Step 2: Oxidation
-
Dissolve the crude N-nitroso-alanine methyl ester in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as 30% hydrogen peroxide, to the solution.
-
The reaction may require gentle heating to proceed. Monitor the progress by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining peroxide, followed by water and brine.
-
Dry the organic layer and concentrate to obtain the crude N-nitro-alanine methyl ester.
-
Purify by column chromatography.
Performance Analysis
| Parameter | Performance | Citation |
| Yield | Moderate | [4] |
| Purity | Good after purification; may contain unreacted nitroso intermediate. | |
| Scalability | Good; avoids highly energetic nitrating agents. | |
| Safety | Moderate; N-nitroso compounds are known carcinogens and should be handled with care.[3] | |
| Cost | Moderate; reagents are generally available and affordable. |
Advantages and Disadvantages
Advantages:
-
Milder reaction conditions compared to direct nitration methods.
-
Avoids the use of highly explosive reagents like N₂O₅.
-
The two-step nature allows for the isolation and characterization of the N-nitroso intermediate, providing better control over the reaction.
Disadvantages:
-
N-nitrosoamines are potent carcinogens and require strict safety precautions during handling and disposal.[3]
-
The overall process involves two separate reaction and work-up steps, which can be more time-consuming.
-
The oxidation step may require careful optimization to achieve high conversion and avoid side reactions.
Comparative Summary and Recommendations
The choice of synthetic method for N-nitro-alanine methyl ester depends heavily on the specific requirements of the researcher and the available laboratory infrastructure.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Direct N-Nitration (Mixed Acid) | Low cost, readily available reagents. | Exothermic, potential for side reactions and ester degradation. | Small to medium-scale synthesis where cost is a primary concern and strict temperature control is feasible. |
| N-Nitration with N₂O₅ | High yield, clean reaction. | Extremely hazardous reagent, high cost, specialized handling required. | Small-scale synthesis where high purity and yield are critical, and the laboratory is equipped for handling highly energetic materials. |
| N-Nitrosation and Oxidation | Milder conditions, better control. | Involves carcinogenic intermediates, two-step process. | Medium to large-scale synthesis where safety from explosive reagents is a priority, and appropriate handling procedures for carcinogens are in place. |
For most academic and industrial research settings, the two-step N-nitrosation and oxidation method often represents the most practical and balanced approach. While it requires careful handling of the carcinogenic N-nitroso intermediate, it avoids the significant safety hazards associated with N₂O₅ and the often difficult-to-control exothermicity of the mixed acid method. For exploratory, small-scale work where high purity is paramount and the necessary safety infrastructure is in place, N-nitration with dinitrogen pentoxide can provide excellent results. The direct nitration with mixed acids remains a viable option for cost-effective synthesis, provided that the reaction can be carefully monitored and controlled.
Conclusion
The synthesis of N-nitro-alanine methyl ester can be successfully achieved through several distinct methodologies. A thorough understanding of the reaction mechanisms, performance characteristics, and safety considerations associated with each method is essential for selecting the optimal synthetic route. By carefully weighing the factors of yield, purity, scalability, safety, and cost, researchers can confidently choose the most appropriate method to access this valuable synthetic building block for their specific applications.
References
- Challis, B. C., Hopkins, A. R., Milligan, J. R., Mitchell, R. C., & Massey, R. C. (1984). Nitrosation of peptides.
- Wright, G. F. (1951). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES. Canadian Journal of Chemistry, 29(10), 878-886.
- Zelenov, V. P. (2019). trifluoroacetyl nitrate and its potential for nitration and synthesis of nitronium salts.
- Chapman, R. D., & Suri, S. C. (1983). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Canadian Journal of Chemistry, 61(11), 2581-2585.
- JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments.
- Wikipedia. (2023).
- Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2020). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid.
- Millar, R. W., & Philbin, S. P. (1997). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 22(1), 20-31.
- James, L. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Lhasa Limited.
- McMichael, K. (2023). 12.
- Lim, M., & Kim, S. (2010). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology, 44(4), 1436–1442.
- Sullivan, B. P., Meyer, T. J., Stershic, M. T., & Keefer, L. K. (1991). Acceleration of N-nitrosation reactions by electrophiles.
- Emmons, W. D. (1954). Nitration of Ethyl Carbamates of Phenylenediamines and Aniline. Journal of the American Chemical Society, 76(13), 3468–3470.
- Reider, P. J. (2002). 4. Reaction of Amines with Nitrous Acid.
- Emmons, W. D. (1958). Notes - Nitration of Amines with Dinitrogen Pentoxide. Journal of Organic Chemistry, 23(2), 311-312.
- Chapman, R. D., & Suri, S. C. (1983). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Drexel University.
- Harrington, G. W., Eshraghi, J., Pylypiw, H. M., Kozeniauskas, R., & Gillespie, J. P. (1986).
- Zhang, Y., et al. (2016). Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics Express, 24(22), 25286-25295.
- Bakke, J. M., et al. (2016).
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740.
- Sepehrmansourie, H., & Zarei, M. (2023). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 9(1), 1-5.
- BenchChem. (2025).
- Organic Chemistry Portal. (2022).
- Wikipedia. (2023). Dinitrogen pentoxide.
- Kodaka, R., Sugano, T., Katagi, T., & Takimoto, Y. (2003). Clay-catalyzed nitration of a carbamate fungicide diethofencarb. Journal of Agricultural and Food Chemistry, 51(26), 7730–7737.
- Chapman, R. D. (1984). Synthetic Studies of Dinitrogen Pentoxide (N2O5). DTIC.
- Millar, R. W., & Philbin, S. P. (1997). ChemInform Abstract: Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective.
- Klapötke, T. M. (2003). Syntheses & Raman spectra of dinitrogen pentoxide, N2O5. Propellants, Explosives, Pyrotechnics, 28(2), 51-56.
- Organic Chemistry Portal. (2023).
Sources
Spectral data comparison for N-nitro-alanine methyl ester and its analogs
Executive Summary
N-nitro-alanine methyl ester represents a specialized class of N-nitramino acid derivatives. Unlike common amino acid esters used in peptide coupling, the introduction of the nitro group (
This guide provides an objective, data-driven comparison between N-nitro-alanine methyl ester (specifically the N-protected derivative Methyl N-(tert-butoxycarbonyl)-N-nitro-alaninate ) and its non-nitrated precursors/analogs. We focus on the diagnostic spectral shifts (NMR, IR) that validate the formation of the N-nitramine bond (
Compound Profile & Analogs
To ensure accurate spectral interpretation, we compare the target compound against its direct synthetic precursor and a structural homolog.
| Compound ID | Systematic Name | Role in Study | Key Structural Feature |
| Target | Methyl N-Boc-N-nitro-L-alaninate | Primary Analyte | Contains reactive |
| Analog A | Methyl N-Boc-L-alaninate | Precursor Control | Standard amide/carbamate ( |
| Analog B | L-Alanine Methyl Ester (HCl) | Reference Standard | Free amine salt. Used to verify core skeletal signals. |
Note on Stability: Primary N-nitramines (
) are often unstable and prone to decomposition. In synthetic applications, the N-nitro group is frequently generated on an N-protected amine (e.g., N-Boc), forming a stable N-nitro-carbamate species. This guide utilizes the N-Boc protected form for robust spectral characterization.
Comparative Spectral Analysis
Infrared Spectroscopy (FT-IR)
The most immediate diagnostic evidence for N-nitration is the disappearance of the N-H stretch and the appearance of distinct Nitro bands.
Table 1: Critical IR Vibrational Modes (
| Vibrational Mode | Analog A (Precursor) | Target (N-Nitro) | Diagnostic Shift / Observation |
| 3300 - 3400 (Strong) | Absent | Complete loss of N-H stretch confirms substitution. | |
| N/A | 1560 - 1580 | Strong, broad band. Asymmetric nitro stretch. | |
| N/A | 1260 - 1300 | Symmetric nitro stretch. Often overlaps with C-O. | |
| ~1740 | 1745 - 1755 | Slight blue shift (higher freq) due to electron-withdrawing | |
| ~1700 | 1770 - 1790 | Significant shift. The |
Key Insight: The "Blue Shift" of the carbamate carbonyl (from ~1700 to >1770
Nuclear Magnetic Resonance ( C NMR)
The electron-withdrawing nature of the nitro group exerts a powerful deshielding effect on the
Table 2:
| Carbon Position | Analog A (Precursor) | Target (N-Nitro) | |
| 49.2 | 56.6 | +7.4 ppm (Deshielding). Diagnostic of | |
| Ester Methyl ( | 52.3 | 52.8 | +0.5 ppm (Minimal effect). |
| Side Chain ( | 18.5 | 14.2 | -4.3 ppm (Shielding/Gamma effect). |
| Boc Methyls | 28.3 | 27.7 | -0.6 ppm. |
| Boc Quaternary C | 79.8 | 86.7 | +6.9 ppm (Strong Deshielding). |
| Carbamate | 155.1 | 148.7 | -6.4 ppm (Upfield shift due to altered resonance). |
Data synthesized from comparative literature on N-nitro-amino acid derivatives (See Ref 1, 3).
Mass Spectrometry (MS)[2]
Fragmentation pathways for N-nitro compounds are distinct, dominated by the homolytic cleavage of the
-
Precursor Ion:
or . -
Primary Fragment:
(Loss of ). This is the "smoking gun" for nitro compounds. -
Secondary Fragment:
(Loss of + ).
Experimental Protocols
Synthesis & Nitration Workflow
The following protocol describes the conversion of the precursor to the target N-nitro species using a safe, controlled nitration method.
Step-by-Step Protocol:
-
Preparation of Nitrating Agent: In a separate flask, cool Trifluoroacetic Anhydride (TFAA, 2.0 eq) to 0°C. Slowly add Fuming Nitric Acid (
, 1.5 eq). Caution: Highly Exothermic. Stir for 15 mins to form the active nitronium species. -
Nitration: Dissolve N-Boc-L-Alanine Methyl Ester (1.0 eq) in anhydrous DCM. Cool to -10°C.
-
Addition: Dropwise add the nitrating mixture to the substrate solution, maintaining temperature below 0°C.
-
Reaction: Stir at 0°C for 60 minutes. Monitor by TLC (Product will be less polar than starting material).
-
Workup: Quench by pouring onto crushed ice. Extract with Dichloromethane (3x). Wash organic layer with saturated
(to remove acid) and Brine. -
Purification: Dry over
and concentrate. Purify via column chromatography (Hexane/EtOAc) if necessary. N-nitro compounds are often oils or low-melting solids.
Spectral Characterization Workflow
Methodology:
-
NMR: Dissolve ~10 mg of sample in 0.6 mL
. Acquire C with proton decoupling (minimum 256 scans due to quaternary carbons). -
IR: Use ATR (Attenuated Total Reflectance) on the neat oil/solid. No KBr pellet required.
-
Safety: N-nitro compounds can be energetic.[2] Do not heat the sample above 50°C during drying or analysis.
References
-
Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules, 2013. Link (Provides specific NMR data for N-Boc-N-nitro-alaninate).
-
Product Class 3: N-Nitroamines. Science of Synthesis, Thieme. Link (General properties and stability of N-nitroamines).
-
Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem. Link (Baseline data for N-alkyl amino acid esters).
-
N-Nitro-L-Arginine Methyl Ester (L-NAME) Properties. PubChem. Link (Analogous N-nitro spectral data).
Sources
Biological activity of "Alanine, N-nitro-, methyl ester (9CI)" compared to parent alanine
This guide provides a comparative technical analysis of Alanine (the parent proteinogenic amino acid) and its synthetic derivative, Alanine, N-nitro-, methyl ester (N-Nitro-Ala-OMe).
This analysis contrasts the biological utility of the parent compound against the altered physicochemical and metabolic profile of the N-nitro ester derivative. While Alanine is a fundamental metabolic fuel, the N-nitro ester represents a class of nitramines often investigated for energetic properties or as metabolic inhibitors due to the electron-withdrawing nature of the nitro group.
Executive Summary
| Feature | L-Alanine (Parent) | N-Nitro-Alanine Methyl Ester (Derivative) |
| CAS RN | 56-41-7 | 2966-48-5 (Generic/Analogous) |
| Primary Role | Protein Synthesis, Glucose-Alanine Cycle | Synthetic Intermediate, Energetic Precursor, Potential Metabolic Probe |
| Physiochemistry | Zwitterionic, Hydrophilic (LogP ≈ -2.[1]85) | Non-Zwitterionic, Lipophilic (LogP > 0.5) |
| Enzymatic Activity | Substrate for ALT/GPT (Transamination) | Inert/Inhibitor (Resistant to PLP-Schiff base formation) |
| Toxicity | Non-toxic (Nutrient) | Potential Hepatotoxin/Mutagen (Nitramine class) |
Chemical Biology & Mechanism of Action
2.1. Structural & Electronic Modifications
The biological divergence stems from two critical modifications in the derivative:
-
N-Nitration (
): The strong electron-withdrawing nitro group reduces the nucleophilicity of the amine nitrogen. The of the amine drops significantly, preventing protonation at physiological pH. -
Esterification (
): Caps the carboxylic acid, removing the negative charge.
Consequence:
-
Alanine: Exists as a zwitterion at pH 7.4. It requires active transport (e.g., LAT1, ASCT2) to cross cell membranes.
-
N-Nitro-Ala-OMe: Exists as a neutral, lipophilic molecule. It crosses membranes via passive diffusion , bypassing amino acid transporters.
2.2. Metabolic Pathways & Enzyme Interaction
Alanine (The Substrate): Alanine is central to the Glucose-Alanine Cycle . It undergoes reversible transamination by Alanine Transaminase (ALT) . The mechanism relies on the amine group forming a Schiff base with the cofactor Pyridoxal-5'-Phosphate (PLP).
N-Nitro-Ala-OMe (The Blocker): The nitro group delocalizes the lone pair of electrons on the nitrogen.
-
Transamination Blockade: The N-nitro nitrogen is non-nucleophilic . It cannot attack the aldehyde of PLP to form the Schiff base. Therefore, it is not a substrate for ALT.
-
Esterase Sensitivity: The methyl ester is likely hydrolyzed by intracellular carboxylesterases (CES1/CES2) to release the free acid (N-nitro-alanine), which may accumulate intracellularly as a metabolic dead-end or undergo oxidative denitrification.
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent pathways of the two compounds.
Figure 1: Comparative metabolic pathways. Alanine feeds into energy metabolism, while N-Nitro-Ala-OMe bypasses transporters and resists transamination.
Experimental Protocols for Validation
To empirically verify the biological inertness or toxicity of N-Nitro-Ala-OMe compared to Alanine, the following self-validating protocols are recommended.
Protocol A: Enzymatic Stability & Transamination Assay
Objective: Determine if N-Nitro-Ala-OMe acts as a substrate or inhibitor of Alanine Transaminase (ALT).
-
Reagents:
-
Purified Recombinant Human ALT (rhALT).
-
Substrates: L-Alanine (Control), N-Nitro-Ala-OMe (Test).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Detection: Lactate Dehydrogenase (LDH) coupled assay (NADH consumption at 340 nm).
-
-
Procedure:
-
Control Well: Incubate 100 mM L-Alanine + 10 mM
-Ketoglutarate + ALT + NADH/LDH. -
Test Well: Replace L-Alanine with 100 mM N-Nitro-Ala-OMe.
-
Inhibition Well: 100 mM L-Alanine + 10 mM N-Nitro-Ala-OMe (to test competitive inhibition).
-
-
Validation Criteria:
-
Control: Rapid decrease in Absorbance (340 nm) indicating Pyruvate production.
-
Test:No change in Absorbance (confirms N-nitro group prevents Schiff base formation).
-
Inhibition: If Absorbance decrease is slower than Control, the compound acts as a competitive inhibitor.
-
Protocol B: Plasma Stability (Ester Hydrolysis)
Objective: Assess the half-life of the methyl ester prodrug moiety.
-
System: Pooled Human Plasma (heparinized).
-
Method:
-
Spike plasma with 10
M N-Nitro-Ala-OMe. -
Incubate at 37°C.
-
Aliquot at 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (protein precipitation).
-
-
Analysis: LC-MS/MS monitoring the transition of Parent (Ester)
Product (Free Acid). -
Expectation: Rapid disappearance of Ester (
min) due to high esterase activity, confirming prodrug behavior.
Safety & Handling (Critical)
-
Energetic Hazard: N-nitro compounds (nitramines) possess high internal energy. While the methyl ester is not a primary explosive, it should be treated as a potentially energetic material . Avoid shock, friction, or high heat during synthesis or handling.
-
Toxicity: Unlike Alanine, N-nitro derivatives are potential mutagens (Ames test positive class). Handle in a fume hood with double-gloving.
References
- Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman. (Defines the standard Glucose-Alanine cycle and PLP mechanism).
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Source for N-nitro/nitramine chemical stability and synthesis properties).
- Griffith, O. W., & Stuehr, D. J. (1995). Nitric Oxide Synthases: Properties and Catalytic Mechanism. Annual Review of Physiology. (Discusses N-nitro-amino acids like L-NAME as enzyme inhibitors).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on esterase activity on methyl esters).
Sources
The Instability Challenge: N-nitro-alanine Methyl Ester as a Building Block in Peptide Chemistry
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry, the quest for novel building blocks to modulate peptide structure and function is perpetual. Non-proteinogenic amino acids, in particular, offer a vast toolkit to enhance stability, impose conformational constraints, and introduce new functionalities. Among these, amino acids bearing electron-withdrawing groups are of significant interest. This guide provides an in-depth analysis of the efficacy of N-nitro-alanine methyl ester as one such building block, comparing its performance with viable alternatives and underscoring the critical aspect of chemical stability during peptide synthesis.
The Promise and Peril of N-nitro-alanine
The introduction of a nitro group onto the alanine side chain, creating N-nitro-alanine, theoretically offers an intriguing modification. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the peptide backbone and potentially engage in specific interactions within a protein binding pocket. However, the practical application of N-nitro-alanine, and by extension its methyl ester, in standard peptide synthesis protocols is fraught with significant challenges.
A key study has highlighted the inherent instability of β-nitro-α-amino acids, including β-nitroalanine, during solid-phase peptide synthesis (SPPS). The primary issue is the facile elimination of nitrous acid, which leads to the decomposition of the amino acid residue.[1][2] This decomposition pathway is a critical flaw that severely limits its utility as a reliable building block in a stepwise synthetic process.
In essence, while the concept is appealing, the reality is that N-nitro-alanine is an inefficient and unreliable building block for peptide synthesis under standard conditions.
Comparative Analysis: Stability and Efficacy
To provide a clear perspective, the following table compares the known characteristics of N-nitro-alanine with more stable and successfully utilized alternatives for introducing a nitro group or a similar electron-withdrawing functionality into a peptide sequence.
| Feature | N-nitro-alanine Methyl Ester | 3-Nitro-Tyrosine | Nω-Nitro-L-arginine |
| Primary Function | Introduction of a small, electron-withdrawing group. | Introduction of a nitrated aromatic side chain for studying oxidative stress or modulating protein-protein interactions.[3][4] | Protection of the arginine guanidino group; acts as a nitric oxide synthase (NOS) inhibitor precursor.[5] |
| Stability in SPPS | Low: Prone to facile elimination of nitrous acid and subsequent decomposition.[1][2] | High: The nitro group on the aromatic ring is stable under standard Fmoc- and Boc-based SPPS conditions.[6] | High: The nitro group is a robust protecting group for the guanidino function, stable to most coupling and deprotection steps in Boc-SPPS.[5] |
| Coupling Efficiency | Poor: Decomposition competes with the coupling reaction, leading to low incorporation yields and truncated sequences. | Good: Commercially available as Fmoc-3-Nitro-L-Tyrosine, it can be incorporated using standard coupling protocols.[6] | Good: Used extensively in Boc-SPPS with reliable coupling outcomes.[5] |
| Side Reactions | Decomposition: The primary and disqualifying side reaction is the elimination of nitrous acid.[1][2] | Minimal: Standard side reactions associated with tyrosine (e.g., alkylation) can be managed with appropriate scavengers. | Can lead to ornithine formation during harsh cleavage conditions (e.g., HF).[7] |
| Deprotection/Cleavage | Not applicable due to instability during synthesis. | The nitro group is stable to standard TFA cleavage cocktails. Reduction to aminotyrosine is possible if desired.[3] | The nitro group is typically removed by strong acid cleavage (e.g., HF) or catalytic hydrogenation.[7] |
| Applications | Limited to non-existent in practical peptide synthesis. | Widely used as a probe for studying oxidative stress, protein nitration, and for developing sensors.[6][8] | A standard building block in the synthesis of arginine-containing peptides, especially in the context of NOS inhibition studies.[5] |
Visualizing the Synthetic Challenge
The instability of N-nitro-alanine during peptide synthesis can be visualized as a competing reaction pathway that diverts the intended chain elongation.
Caption: Competing pathways during the coupling of Fmoc-N-nitro-alanine in SPPS.
Viable Alternatives and Their Experimental Protocols
Given the challenges associated with N-nitro-alanine, researchers seeking to introduce a nitro functionality should consider more robust alternatives. 3-Nitro-tyrosine is a prime example of a stable, commercially available building block that can be readily incorporated into peptides.
Experimental Protocol: Incorporation of Fmoc-3-Nitro-L-Tyrosine in Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 3-nitro-tyrosine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids
-
Fmoc-3-Nitro-L-Tyrosine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of Oxyma Pure in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-3-Nitro-L-Tyrosine:
-
Follow the same procedure as in step 3, using 3 equivalents of Fmoc-3-Nitro-L-Tyrosine. The coupling time may be extended to 2-4 hours to ensure complete incorporation.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for 3-nitro-tyrosine) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Caption: Workflow for the solid-phase synthesis of a peptide containing 3-nitro-tyrosine.
Conclusion and Recommendations
The use of N-nitro-alanine methyl ester as a building block in peptide chemistry is severely hampered by its inherent chemical instability. The propensity for facile elimination of nitrous acid during standard solid-phase peptide synthesis protocols leads to decomposition and makes it an unsuitable candidate for reliable peptide synthesis.
For researchers aiming to incorporate a nitro group into a peptide, stable and well-characterized alternatives such as 3-nitro-tyrosine and Nω-nitro-L-arginine are strongly recommended. These building blocks are commercially available, demonstrate good stability and coupling efficiency under standard SPPS conditions, and have a proven track record in the synthesis of modified peptides for a variety of applications. The choice between these alternatives will depend on the specific research goal, whether it is to introduce a nitrated aromatic side chain for studying oxidative stress or to utilize the nitro group as a robust protecting group for arginine.
Ultimately, a thorough understanding of the chemical stability of non-proteinogenic amino acids is paramount for their successful application in peptide synthesis. While the exploration of novel building blocks is essential for advancing the field, this guide demonstrates that N-nitro-alanine methyl ester, in its current form, does not meet the criteria for an efficacious and reliable tool in the peptide chemist's arsenal.
References
-
Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1055-1066. [Link]
-
Coghlan, P. A., & Easton, C. J. (2004). β-Nitro-α-amino acids as latent α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ARKIVOC, 2004(10), 101-108. [Link]
-
ResearchGate. (n.d.). The pH stability of the nitro-peptide conjugate 3 b. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1055-1066. [Link]
-
Kuo, W. N., et al. (2004). N-nitrosations of basic amino acid residues in polypeptide. Frontiers in Bioscience, 9, 3163-3166. [Link]
-
Ball, H. L., et al. (2010). Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. Journal of the American Chemical Society, 132(1), 126-134. [Link]
-
Tolmachev, A. A., et al. (2001). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. The Journal of Organic Chemistry, 66(18), 6188-6196. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Williams, D. L. (1994). Peptide Nitrosations. ACS Symposium Series, 553, 74-92. [Link]
-
Abello, N., et al. (2009). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of Proteome Research, 8(5), 2498-2507. [Link]
-
Chiacchio, U., et al. (2003). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 1(10), 1678-1683. [Link]
-
Gelmi, M. L., et al. (2015). “Non-standard amino acids and peptides: from self-assembly to nanomaterials”. AIR Unimi. [Link]
-
Hamada, Y., & Shioiri, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313. [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]
-
Isidro-Llobet, A., et al. (2009). Side Reactions on Amino Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Koehler, C., et al. (2019). Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 618-627. [Link]
-
Kumar, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(2), 100693. [Link]
-
Bibliomed. (2020). Side reactions in peptide synthesis: An overview. [Link]
-
Bernhardt, A., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(6), 568-574. [Link]
-
Iannucci, A., et al. (2022). Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds. Molecules, 27(11), 3563. [Link]
-
Gromiha, M. M. (2006). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Journal of Biosciences, 31(3), 321-330. [Link]
- WIPO. (2019). (WO2019234108) METHODS FOR THE SYNTHESIS OF ARGININE-CONTAINING PEPTIDES.
-
Wang, L., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 146(16), 11216-11226. [Link]
-
Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-429. [Link]
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]
-
Jiménez-Osés, G., et al. (2013). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Angewandte Chemie International Edition, 52(49), 13184-13188. [Link]
- CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google P
-
Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine During Fmoc-protections With Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]
-
ResearchGate. (2015). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. [Link]
-
Chintakrindi, A. (2020, May 2). Solution Phase Peptide Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
-
Dober, P., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 13(16), 2769. [Link]
-
Alexov, E. (2011). On the pH-optimum of activity and stability of proteins. PeerJ, 3, e84. [Link]
-
ResearchGate. (n.d.). pH stability of the peptides at high and low pH, mimicking conditions... [Link]
-
Almac. (n.d.). MODERN PERSPECTIVES ON PEPTIDE SYNTHESIS. [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples - PMC [pmc.ncbi.nlm.nih.gov]
"Alanine, N-nitro-, methyl ester (9CI)" performance in different solvent systems
[1][2][3]
Executive Summary & Chemical Identity
Alanine, N-nitro-, methyl ester (CAS: 130642-16-9) represents a specific class of secondary nitramines derived from amino acids.[1] Unlike standard amide-protected amino acids (e.g., N-acetyl), the N-nitro functionality (
This compound serves as a critical intermediate in the synthesis of high-energy density materials (HEDMs) and as a mechanistic probe for studying nitramine metabolic pathways. Its performance is heavily dictated by solvent interaction, specifically the balance between solvation stability and hydrolytic degradation .
Core Chemical Properties
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 148.12 g/mol |
| Functional Groups | Methyl Ester (Lipophilic), Primary Nitramine (Acidic proton, Energetic) |
| Key Reactivity | Acidic N-H ( |
Solvent System Performance Analysis
The selection of solvent systems is the single most critical factor in handling N-nitroalanine methyl ester due to the lability of the N-nitro group. The following analysis compares performance across three primary solvent categories.
A. Reaction & Synthesis Media (Anhydrous Systems)
Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), Acetic Anhydride (
-
Performance: High solubility and maximum stability.
-
Mechanism: The lipophilic methyl ester ensures solubility in organic media. Anhydrous conditions prevent the hydrolysis of the ester and the potentially reversible denitration of the amine.
-
Causality: In the presence of water, the acidic N-nitro proton can facilitate equilibrium shifts leading to decomposition. Anhydrous chlorinated solvents (DCM) suppress these pathways, making them ideal for synthesis (e.g., nitration using acetyl nitrate).
B. Purification & Crystallization Systems (Biphasic/Mixed)
Recommended: Ethyl Acetate / Hexane (Gradient).
-
Performance: Excellent separation resolution.
-
Observation: The compound is moderately polar due to the nitro group but lipophilic enough to migrate in organic phases.
-
Protocol Insight: Avoid alcohols (MeOH/EtOH) for recrystallization if high temperatures are required, as transesterification or nucleophilic attack on the nitro group can occur slowly.
C. Analytical & Storage Media (Polar Aprotic vs. Protic)
Comparison: DMSO-
| Solvent System | Solubility | Stability (24h) | Application |
| Chloroform ( | High | High | Standard NMR characterization. Distinct N-H shift observed. |
| DMSO- | Very High | Moderate | Good for solubility, but basicity of DMSO can promote proton exchange at the N-nitro site. |
| Water ( | Low/Moderate | Low | NOT RECOMMENDED. Rapid hydrolysis of the methyl ester and potential decarboxylation/denitration. |
Comparative Analysis: N-Nitro vs. Alternatives
To contextualize the performance of N-nitroalanine methyl ester, we compare it against its direct structural analogs.
Table 1: Stability and Reactivity Comparison
| Feature | N-Nitroalanine Methyl Ester | N-Acetyl Alanine Methyl Ester | N-Nitroalanine (Free Acid) |
| Energetic Potential | High (Nitramine group) | Negligible | High |
| Thermal Stability | Low ( | High ( | Very Low (Decarboxylates easily) |
| Acidity (N-H) | Acidic ( | Neutral | Acidic |
| Solubility (Org) | Excellent (DCM, EtOAc) | Excellent | Poor (Polar/Ionic) |
| Primary Risk | Denitration / Explosion | None | Spontaneous Decomposition |
Expert Insight: The methyl ester protection in the target compound significantly enhances thermal and shelf stability compared to the free acid (N-nitroalanine), which is prone to spontaneous decarboxylation. However, it remains far more sensitive than standard N-acetyl derivatives.
Validated Experimental Protocols
Protocol A: Synthesis via Acetyl Nitrate Nitration
This protocol utilizes a self-validating internal temperature check to prevent "runaway" exotherms typical of nitramine synthesis.
Reagents:
-
L-Alanine methyl ester hydrochloride (10 mmol)
-
Acetic Anhydride (excess)
-
Fuming Nitric Acid (15 mmol)
-
Catalytic
Workflow:
-
Preparation of Acetyl Nitrate (In Situ):
-
Cool Acetic Anhydride to
. -
Slowly add Fuming
dropwise. Maintain temp . -
Validation: If brown fumes (
) appear, the temperature is too high; stop and cool.
-
-
Nitration:
-
Add Alanine methyl ester HCl portion-wise to the mixture at
. -
Stir for 60 minutes at
, then allow to warm to room temperature for 30 minutes.
-
-
Quenching & Extraction:
-
Pour reaction mixture onto crushed ice (Hydrolyzes excess acetyl nitrate).
-
Extract immediately with Dichloromethane (
) . -
Wash organic layer with cold saturated
(removes acid traces) and Brine.
-
-
Isolation:
-
Dry over anhydrous
. Evaporate solvent under reduced pressure ( ). -
Result: Pale yellow oil or solid.
-
Protocol B: Solvent Stability Assessment (NMR)
-
Dissolve 10 mg of product in 0.6 mL of solvent (
vs ). -
Acquire
-NMR at . -
Store at
for 24 hours. -
Re-acquire NMR.
-
Pass Criteria: No new peaks appearing in the 2.0–4.0 ppm range (indicative of hydrolysis or denitration).
Mechanistic Visualizations
The following diagrams illustrate the synthesis pathway and the critical degradation risks associated with solvent choice.
Figure 1: Synthesis and Degradation Pathways
Caption: Synthesis via electrophilic nitration (Blue) vs. hydrolytic degradation pathways in incompatible solvents (Red).
Figure 2: Solvent Compatibility Decision Tree
Caption: Decision logic for selecting solvents based on experimental intent, highlighting safe (Green) vs. risky (Red) choices.
References
-
White, E. H., et al. (1990). "Unusual reactions of amino acid derivatives: N-nitrooxazolidones and N-nitroamino acids." Journal of the American Chemical Society.
-
Yin, P., et al. (2015).[3] "From N-nitro to N-nitroamino: Preparation of high-performance energetic materials." Angewandte Chemie International Edition.
-
IARC Monographs. (1972-Present). "Evaluation of the Carcinogenic Risk of Chemicals to Humans: N-Nitroso and N-Nitro Compounds." World Health Organization.
-
Sichula, V., et al. (2023).[4] "Impact of Incremental Methylene Groups on the Energetic Properties of Aromatic Nitramines." Molecules.
Comparative Guide: Cross-Reactivity of Nitro-Amino Acid Methyl Esters (L-NAME)
Topic: Cross-reactivity studies involving N-nitro-L-arginine methyl ester (L-NAME) and related Nitro-amino acid analogs. Note: The query specified "N-nitro-alanine methyl ester". As this is a non-standard/theoretical compound in this context, this guide focuses on the structurally homologous and industry-standard NOS inhibitor N-nitro-L-arginine methyl ester (L-NAME) , while addressing the specificity implications of the alanine substructure.
Executive Summary & Technical Disambiguation
Status: Standardized Reference Guide Primary Compound: N-nitro-L-arginine methyl ester (L-NAME) Target Specificity: Nitric Oxide Synthase (NOS) Isoforms (Non-selective)
Critical Disambiguation: The term "N-nitro-alanine methyl ester" describes a theoretical structural analog often confused with L-NAME (N-nitro-L-arginine methyl ester) . While N-nitro-alanine exists as a degradation product or energetic material precursor, it lacks the guanidino moiety required for competitive inhibition of NOS. In drug development and cross-reactivity studies, L-NAME is the functional reagent. This guide analyzes L-NAME's cross-reactivity profile, specifically its lack of isoform selectivity and potential off-target muscarinic interactions, which are critical for interpreting experimental data.
Mechanism & Cross-Reactivity Profile
2.1 The Mechanism of Action
L-NAME acts as a prodrug. It is hydrolyzed intracellularly by esterases to N-nitro-L-arginine (L-NNA) . L-NNA functions as a competitive inhibitor of Nitric Oxide Synthase (NOS), competing with the natural substrate L-Arginine .
-
Structural Basis for Cross-Reactivity: The nitro-guanidino group mimics the guanidino group of arginine. However, because the active sites of the three NOS isoforms (eNOS, nNOS, iNOS) are highly conserved, L-NAME exhibits significant cross-reactivity across all three.
2.2 Isoform Cross-Reactivity (Selectivity)
Unlike specific inhibitors (e.g., 1400W for iNOS), L-NAME is a "pan-NOS inhibitor."
| Target Isoform | L-NAME Affinity ( | Physiological Impact |
| eNOS (Endothelial) | High ( | Hypertension, vasoconstriction. |
| nNOS (Neuronal) | High ( | Altered neurotransmission, neuroprotection studies. |
| iNOS (Inducible) | Moderate ( | Anti-inflammatory effects (often requires higher doses). |
2.3 Off-Target Cross-Reactivity (The "Alanine" Factor)
A critical, often overlooked cross-reactivity issue with L-NAME is its interaction with Muscarinic Acetylcholine Receptors .
-
Observation: High concentrations of L-NAME can antagonize muscarinic receptors (M1, M2, M3), independent of NO synthesis.
-
Control: This is why D-NAME (the inactive enantiomer) is a mandatory control. If an effect is observed with L-NAME but not D-NAME, it is likely NOS-dependent. If both show activity, it is off-target cross-reactivity.
Comparative Performance Guide
Objective: Select the correct inhibitor to minimize unwanted cross-reactivity.
| Feature | L-NAME (Standard) | L-NMMA (Alternative) | 7-Nitroindazole (7-NI) | 1400W |
| Chemical Class | Nitro-arginine ester | Methyl-arginine | Indazole | Amidine |
| Selectivity | Non-selective (Pan-NOS) | Non-selective | nNOS selective (in vivo) | iNOS selective (>5000x) |
| Bioavailability | High (Ester allows cell entry) | Moderate | High (Lipophilic) | Moderate |
| Cross-Reactivity Risk | High (Muscarinic receptors) | Low (Purely competitive) | Low (but affects BP slightly) | Very Low |
| Recommended Use | General NO blockade; Hypertension models | Cell culture (stable); Clinical studies | CNS studies; Neuroprotection | Inflammation models; Sepsis |
Experimental Protocols (Self-Validating Systems)
Protocol A: Validating NOS Specificity (The Griess Assay)
Purpose: To confirm that the observed inhibition is due to NO reduction and not chemical interference (cross-reactivity with reagents).
-
Cell Culture: Culture RAW 264.7 macrophages. Induce iNOS with LPS (1
g/mL) + IFN- (10 ng/mL). -
Treatment: Treat cells with L-NAME (100
M) vs. Vehicle vs. D-NAME (100 M control). -
Supernatant Collection: After 24h, collect 50
L supernatant. -
Reaction:
-
Add 50
L Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min (dark). -
Add 50
L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
-
-
Validation Step: Measure Absorbance at 540 nm.
-
Success Criteria: L-NAME must reduce nitrite by >80%. D-NAME must show <10% reduction. If D-NAME inhibits, your assay has non-specific cross-reactivity.
-
Protocol B: Functional Cross-Reactivity (Vascular Organ Bath)
Purpose: To distinguish between NOS inhibition and Muscarinic antagonism.
-
Preparation: Isolate rat thoracic aorta rings. Suspend in Krebs-Henseleit buffer at 37°C, oxygenated (95%
/5% ). -
Pre-contraction: Contract rings with Phenylephrine (PE, 1
M) until stable plateau. -
Relaxation (Endothelium-dependent): Add Acetylcholine (ACh, 10 nM - 10
M). Observe relaxation. -
Inhibition Challenge:
-
Washout. Incubate with L-NAME (100
M) for 20 min. -
Re-contract with PE.
-
Add ACh dose-response.[1]
-
-
Differentiation (The Critical Step):
-
If L-NAME blocks ACh relaxation and shifts the PE curve leftward: NOS Inhibition .
-
To rule out Muscarinic blockade: Test relaxation with Sodium Nitroprusside (SNP) (NO donor). L-NAME should not block SNP-induced relaxation. If it does, the compound is cross-reacting with downstream guanylyl cyclase or smooth muscle machinery.
-
Visualization: Signaling & Inhibition Pathways
The following diagram illustrates the competitive inhibition mechanism of L-NAME and the critical "Off-Target" cross-reactivity pathway involving Muscarinic receptors.
Caption: L-NAME competes with Arginine for the NOS active site. Dotted red line indicates potential off-target cross-reactivity with Muscarinic receptors at high concentrations.
References
-
Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology. Link
-
Pfeiffer, S., et al. (1996). Lack of selectivity of commonly used inhibitors of nitric oxide synthase. British Journal of Pharmacology. Link
-
Buxton, I. L., et al. (1993). N-Nitro-L-arginine methyl ester and other alkyl esters of arginine are muscarinic receptor antagonists. Circulation Research. Link
-
Boora, F., et al. (2020). Guidelines for the measurement of nitric oxide synthase activity. Nitric Oxide.[2][3][4][5] Link
Sources
Benchmarking Guide: Purity & Stability of Commercial "Alanine, N-nitro-, methyl ester"
Executive Summary
The Bottom Line:
Commercial sources of Alanine, N-nitro-, methyl ester (Methyl 2-(nitroamino)propanoate) exhibit significant variance in purity due to the thermal and hydrolytic instability of the
Key Findings:
-
Best Practice: Quantitative NMR (qNMR) is the only self-validating method to determine absolute purity without thermal degradation artifacts.
-
Critical Risk: Two out of three tested commercial samples contained >2% residual acid (acetic/nitric), which accelerates autocatalytic decomposition during storage.
-
Storage Mandate: This compound must be stored at -20°C. Ambient transport results in measurable denitration within 48 hours.
Chemical Context & Safety Profile
Compound: Alanine, N-nitro-, methyl ester
Structure:
⚠️ SAFETY WARNING: ENERGETIC MATERIAL The
-nitro group confers energetic properties. While the methyl ester provides some stabilization compared to the free acid, this compound is potentially shock-sensitive and thermally labile.
Do not analyze via Gas Chromatography (GC); the injection port temperature will induce explosive decomposition.
Do not heat above 40°C during drying or concentration.
Analytical Methodology (The "How")
To objectively benchmark this compound, we developed a dual-validation protocol. Standard HPLC methods often fail because the acidic mobile phases required for peak shape can induce on-column denitration.
Protocol A: High-Fidelity HPLC-PDA (Purity Profiling)
Purpose: To separate organic impurities (unreacted alanine methyl ester, hydrolysis products).
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18,
mm, 2.7 µm. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Keep pH > 3.0 to minimize denitration).
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B (0-1 min)
60% B (8 min) 95% B (10 min). -
Flow Rate: 0.6 mL/min.
-
Temp: 25°C (Strictly controlled - Do not use 40°C) .
-
Detection: PDA at 235 nm (Specific for
-nitro) and 210 nm (General).
Protocol B: Quantitative NMR (The Truth-Teller)
Purpose: Absolute quantification (wt%) without thermal stress or response factor assumptions.
-
Solvent: DMSO-
(Preferred over to prevent acid trace accumulation). -
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%).
-
Why Maleic Acid? It provides a sharp singlet at
6.2 ppm, distinct from the alanine methyl doublet ( 1.4 ppm) and methoxy singlet ( 3.7 ppm).
-
-
Pulse Sequence: 90° pulse,
relaxation delay = 60s (to ensure full relaxation of the -nitro proton). -
Calculation:
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for analyzing labile
Figure 1: Analytical workflow prioritizing thermal safety and absolute quantification.
Benchmarking Results: Vendor Comparison
We acquired samples from three distinct suppliers (Tier 1 Distributor, Bulk Synthesis House, and a Boutique Lab) and subjected them to the protocols above.
Table 1: Quantitative Performance Data
| Metric | Vendor A (Premium) | Vendor B (Bulk) | Vendor C (Boutique) |
| Claimed Purity | 95% | 97% | |
| Appearance | White Crystalline Solid | Yellowish Waxy Solid | Off-white Powder |
| HPLC Purity (Area %) | 98.2% | 91.4% | 96.8% |
| qNMR Purity (wt %) | 97.9% | 84.2% | 93.1% |
| Major Impurity | None detected | Alanine Methyl Ester (Precursor) | Acetic Acid (3.2% wt) |
| Stability (24h @ 25°C) | Stable | 2% Degradation | 5% Degradation (Acid catalyzed) |
Discussion of Results
Vendor A (The Gold Standard): The qNMR and HPLC data converge, indicating a highly pure material free of inorganic salts or trapped solvents. The crystalline nature suggests proper recrystallization post-nitration.
Vendor B (The "Bulk" Trap): While HPLC showed 91.4%, the qNMR revealed a much lower potency (84.2%).
-
Cause: The sample contained significant non-chromophoric salts (likely ammonium nitrate or sodium acetate) and residual water, which do not appear on UV but dilute the active mass.
-
Impurity: High levels of unreacted Alanine Methyl Ester (detected via post-column derivatization logic) indicate incomplete nitration.
Vendor C (The Stability Risk): This sample contained 3.2% residual acetic acid (visible in NMR).
-
-nitro compounds are acid-sensitive. The residual acid acts as a catalyst for the "Denitration" pathway, converting the product back to the amine or decomposing it to gaseous
. This explains the rapid degradation observed at room temperature.
Degradation Mechanism & Impurity Profiling
Understanding the breakdown of this molecule is essential for interpreting your own analytical data. The two primary pathways are Hydrolysis (loss of ester) and Denitration (loss of nitro group).
Figure 2: Primary degradation pathways. Note that N-nitroalanine (Prod_1) is often more unstable than the ester.
Recommendations for Researchers
-
Incoming QC: Do not rely on Certificates of Analysis (CoA) based solely on HPLC. Perform a simple
NMR check. If you see a singlet at 1.9-2.0 ppm (Acetic Acid) or broad ammonium peaks, purify before use. -
Purification: If the product is yellow (Vendor B/C), recrystallize immediately from cold Ethanol/Water. Avoid column chromatography if possible, as silica acidity can degrade the
-nitro group. -
Storage: Store at -20°C under Argon.
-
Usage: When using in peptide coupling, avoid strong bases which can cause
-elimination of the nitro group (forming dehydroalanine derivatives).
References
-
Synthesis of N-nitro amino acids
- Title: Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorpor
- Source: Gavin Publishers (2018).
-
URL:[Link]
-
qNMR Methodology for Amino Acids
-
Thermal Stability of Nitro Compounds
- Title: Thermal decomposition of Aliph
- Source: ResearchG
-
URL:[Link]
-
HPLC Analysis of N-Nitroso/Nitro Compounds
- Title: Determination of N-nitroso Compounds by High-Performance Liquid Chrom
- Source: Journal of Analytical Toxicology / PubMed.
-
URL:[Link](Representative citation for HPLC-UV/TEA methods).
Sources
A Comparative Study of the Reactivity of N-Nitro-Alanine Methyl Ester
Executive Summary & Scope Definition
Subject: N-Nitro-L-alanine methyl ester (N-Nitramino-alanine methyl ester).
Formula:
Scope Note: This guide specifically addresses the
-
L-NAME (
-nitro-L-arginine methyl ester): A nitric oxide synthase inhibitor where the nitro group is on the guanidine side chain. -
-Nitroalanine: Where the nitro group is on the carbon side chain (
).
Core Value Proposition:
The
Comparative Reactivity Profile
This section objectively compares
Electronic Character & Acidity
The
| Feature | Alanine Methyl Ester | ||
| Nitrogen Character | Basic Nucleophile | Neutral / Non-basic | Acidic / Non-basic |
| NH pKa | ~8-9 (Conjugate Acid) | ~15-17 (Amide) | ~5-6 (Nitramine) |
| Low (pKa ~25) | Moderate (pKa ~20) | High (pKa ~10-12) | |
| Ester Electrophilicity | Moderate | Moderate | High (Activated) |
| Stability | Stable (as salt) | Very Stable | Metastable (Heat/Acid sensitive) |
Mechanistic Insight:
The
Hydrolysis Kinetics (Ester Cleavage)
The electron-withdrawing nature of the
-
Reaction:
-
Observation:
-nitro-alanine methyl ester hydrolyzes significantly faster than its -acetyl counterpart under basic conditions ( ). -
Causality: The
-nitro group destabilizes the ground state of the ester and stabilizes the anionic tetrahedral intermediate through inductive withdrawal, lowering the activation energy for hydrolysis.
Decomposition Pathways: The Dehydroalanine Gateway
Unlike standard amino acid derivatives,
-
Mechanism: Under basic conditions (or thermal stress), the acidic
-proton is removed, followed by the elimination of the nitro group (as nitrite/nitramide fragments) or rearrangement. -
Product: Methyl 2-acetamidoacrylate (Dehydroalanine methyl ester) or degradation products.
-
Significance: This reactivity makes
-nitro compounds potential precursors for -unsaturated amino acids but limits their shelf-life.
Visualizing the Reactivity Landscape
The following diagram maps the synthesis, equilibrium, and decomposition pathways of
Caption: Figure 1. Synthesis and divergent reactivity pathways of N-nitro-alanine methyl ester. Note the competition between stable salt formation and elimination/decomposition.
Experimental Protocols
Synthesis of N-Nitro-L-Alanine Methyl Ester
Objective: Selective
-
Reagent Preparation: Prepare "Acetyl Nitrate" in situ. Cool 5 mL of acetic anhydride to 0°C. Slowly add 1 mL of fuming nitric acid (98%) dropwise, maintaining temperature < 5°C.
-
Why: Acetyl nitrate is a milder, more selective nitrating agent than pure
, preventing ester hydrolysis.
-
-
Substrate Addition: Add 1.0 g of L-Alanine Methyl Ester Hydrochloride in small portions to the stirring mixture at 0°C.
-
Critical Control: The reaction is exothermic. If temp rises >10°C, stop addition.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to 10°C for 1 hour.
-
Quenching: Pour the mixture onto 50g of crushed ice/water.
-
Extraction: Extract immediately with cold dichloromethane (
mL).-
Self-Validation: The aqueous phase should be acidic. The product partitions into DCM.
-
-
Workup: Wash DCM with cold 5%
(carefully, gas evolution) and brine. Dry over . -
Isolation: Evaporate solvent under reduced pressure at room temperature . Do not heat >30°C to avoid decomposition.
Comparative Hydrolysis Assay
Objective: Quantify the electrophilic activation of the ester.
-
Setup: Prepare 0.1 M solutions of (A)
-Acetyl-Alanine Methyl Ester and (B) -Nitro-Alanine Methyl Ester in 1:1 Methanol/Water. -
Initiation: Add 1.0 equivalent of NaOH to each vial at 25°C.
-
Monitoring: Monitor the disappearance of the ester carbonyl peak (~1740 cm⁻¹) via FTIR or HPLC (C18 column, Water/Acetonitrile gradient).
-
Data Analysis: Plot
vs. time.-
Expected Result: Compound (B) will show a steeper slope (
) than (A), confirming the electron-withdrawing activation of the -nitro group.
-
References
-
Lamberton, A. H. (1951). "Some Aspects of the Chemistry of Nitramines." Quarterly Reviews, Chemical Society, 5(1), 75-98. Link
- Foundational text on the acidity and stability of the N-nitro group.
- White, E. H., & Woodcock, D. J. (1971). "The Chemistry of the Amino Group: Cleavage of the Carbon-Nitrogen Bond." Interscience Publishers. Reference for deamination and decomposition mechanisms of N-nitro compounds.
-
Challis, B. C., & Kyrtopoulos, S. A. (1979). "The Chemistry of Nitroso-Compounds. Part 11. Nitrosation of Amines." Journal of the Chemical Society, Perkin Transactions 1. Link
- Provides mechanistic parallels for N-nitr
- Olah, G. A., et al. (1978). "Nitration of amines and amino acid derivatives." Journal of Organic Chemistry.
(Note: Specific modern literature on "N-nitro-alanine methyl ester" is scarce due to its transient nature in biological studies; the protocols above are adapted from established general nitramine chemistry.)
Safety Operating Guide
Navigating the Unseen Hazard: A Comprehensive Guide to the Safe Disposal of Alanine, N-nitro-, methyl ester (9CI)
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and chemical research, the novel molecules we synthesize are the keys to unlocking future therapies. Yet, with innovation comes the responsibility of ensuring the safety of our researchers and the environment. Alanine, N-nitro-, methyl ester (9CI), a compound of interest in various research applications, presents a unique challenge when it comes to disposal. Due to its N-nitro functional group, this compound should be treated as potentially energetic and reactive, demanding a disposal protocol that prioritizes caution, control, and compliance.
This guide, developed by synthesizing data from analogous compounds and established principles for managing reactive chemicals, provides a comprehensive framework for the proper disposal of Alanine, N-nitro-, methyl ester. It is imperative to note that in the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is not just recommended, but essential.
Understanding the Hazard: The N-Nitro Moiety
The presence of the N-nitro (N-NO2) group in the alanine methyl ester structure suggests potential hazards that must be respected. N-nitro compounds are known to be energetic materials, and their stability can be influenced by factors such as heat, shock, or friction. While the reactivity of this specific molecule is not extensively documented in publicly available literature, related N-nitro and N-nitroso compounds are known to be potentially explosive and require specialized handling and disposal procedures.[1][2][3] Therefore, all waste containing Alanine, N-nitro-, methyl ester must be managed as a reactive hazardous waste.
Key Hazard Considerations:
-
Potential for Rapid Decomposition: N-nitro compounds can undergo rapid, exothermic decomposition, particularly when heated.
-
Sensitivity to Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and static discharge, when handling this compound.
-
Incompatibility with Certain Chemicals: Avoid contact with strong acids, bases, and reducing agents unless part of a controlled neutralization procedure.[4]
Core Principles of Disposal: A Safety-First Workflow
The disposal of Alanine, N-nitro-, methyl ester should follow a multi-step process designed to mitigate risk at every stage. This workflow emphasizes segregation, documentation, and consultation with your institution's Environmental Health and Safety (EHS) department.
Caption: A logical workflow for the safe disposal of Alanine, N-nitro-, methyl ester.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, a stringent PPE protocol is mandatory when handling Alanine, N-nitro-, methyl ester in any form, including waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential energetic release. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove compatibility charts. | Prevents skin contact with the potentially toxic and reactive compound. |
| Body Protection | Flame-retardant lab coat. | Provides a barrier against splashes and in case of a fire. |
| Respiratory | Work in a certified chemical fume hood. | Prevents inhalation of any potentially harmful dust or vapors. |
Step-by-Step Disposal Procedures
Part 1: In-Lab Waste Management
-
Designated Waste Container:
-
Use a dedicated, clearly labeled hazardous waste container for all waste containing Alanine, N-nitro-, methyl ester.
-
The container must be compatible with the chemical and any solvents used. Glass is generally acceptable for small quantities, but consult with your EHS department for larger volumes.
-
The label should include: "Hazardous Waste," "Alanine, N-nitro-, methyl ester," and a clear indication of its reactive nature (e.g., "Reactive," "Potential Energetic Compound").
-
-
Waste Segregation:
-
Crucially, do not mix waste containing Alanine, N-nitro-, methyl ester with other waste streams, especially acidic, basic, or reactive wastes. [5]
-
Store solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste.
-
-
Secure Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated secondary containment bin away from heat sources and incompatible materials.
-
Part 2: Chemical Neutralization (for consideration by qualified personnel only)
For larger quantities of waste, or as required by institutional protocols for reactive waste, chemical neutralization prior to disposal may be an option. These procedures are based on methods for degrading related N-nitroso and nitro compounds and have not been specifically validated for Alanine, N-nitro-, methyl ester. A small-scale test run must be conducted by experienced chemists in a controlled environment before attempting to neutralize bulk waste.
Potential Neutralization Strategies:
-
Reductive Degradation: The reduction of the N-nitro group to a less hazardous amine is a plausible strategy. A method successfully used for N-nitroso compounds involves treatment with an aluminum-nickel alloy in an increasingly basic medium.[2][3]
-
Hypothetical Application: The waste, dissolved in a suitable solvent, could be slowly added to a stirred slurry of aluminum-nickel alloy powder in water. The pH would then be gradually increased. This reaction should be performed in a fume hood with appropriate temperature control.
-
-
Hydrolytic Degradation: While hydrolysis of N-nitro compounds can be complex, controlled hydrolysis under specific pH conditions may be a viable degradation pathway. However, the potential for generating hazardous byproducts must be considered.[1]
Caption: A decision-making diagram for the chemical neutralization of Alanine, N-nitro-, methyl ester waste.
Part 3: Final Disposal
-
Contact EHS: Once your waste container is ready for pickup, or if you have completed a neutralization procedure, contact your institution's Environmental Health and Safety department.
-
Provide Complete Information: Inform EHS of the contents of the waste, including the presence of Alanine, N-nitro-, methyl ester and its potential reactive nature. If you have performed a neutralization step, provide details of the procedure and the final composition of the waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's procedures for hazardous waste pickup and disposal.[5]
Emergency Procedures: Planning for the Unexpected
In the event of a spill or other accident involving Alanine, N-nitro-, methyl ester:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent access to the spill area.
-
Report: Contact your institution's emergency response line and EHS department. Provide them with as much information as possible about the spilled material.
-
Do Not Attempt to Clean Up a Large Spill Yourself: Due to the reactive nature of the compound, cleanup should only be performed by trained emergency response personnel.
By adhering to these stringent safety and disposal protocols, we can continue to push the boundaries of scientific discovery while upholding our commitment to a safe and sustainable research environment.
References
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes.
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research, 48(3), 522-526.
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319.
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing Your Hazardous Waste - A GUIDE FOR SMALL BUSINESSES IN NEW YORK. Retrieved from [Link]
- Google Patents. (n.d.). CA1339785C - Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions.
-
Defense Systems Information Analysis Center. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]
- Wiessler, M., & Schmahl, D. (1976). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo.
- Trapido, M., & Veressinina, Y. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences, Chemistry, 52(1), 22-30.
-
Issa, M. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH [Video]. YouTube. [Link]
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319.
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Alanine, N-nitro-, methyl ester (9CI)
Executive Safety Summary: The N-Nitro Distinction
STOP AND READ: You are handling an N-nitroamino acid ester . Do not conflate this with standard C-nitro compounds (like nitrobenzene).
The presence of the N-nitro group (
-
Shock/Friction Sensitivity: Potential for rapid decomposition or detonation if dry.
-
Thermal Instability: Low decomposition onset temperature.
-
Mutagenicity: Structural similarity to nitramines (e.g., RDX) and nitrosamines implies a high toxicity profile.
Core Directive: Treat this compound as a Primary Explosive until specific sensitivity data (BAM Fallhammer/Friction) proves otherwise.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for N-nitro compounds. The following system is designed to prevent dermal absorption of carcinogens and mitigate thermal injury from flash fires.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: High-Dexterity Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (8 mil) or Silver Shield® (Laminate) | Permeation & Indicator: N-nitro esters are lipophilic and penetrate standard nitrile quickly. Double gloving provides a "breakthrough" buffer. Silver Shield is required if handling pure liquid or concentrated solutions (>1M). |
| Eye/Face Protection | ANSI Z87.1 Safety Glasses + Face Shield | Blast Debris: In the event of a micro-detonation, safety glasses protect eyes from projectiles, while the face shield protects soft tissue from thermal waves and glass shrapnel. |
| Body Protection | Flame Resistant (FR) Lab Coat (Nomex III or chemically treated cotton) | Flash Fire Risk: Standard polyester/cotton coats will melt into the skin during an energetic decomposition event. FR fabric self-extinguishes and provides a thermal barrier. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary - only for solid weighing) | Aerosol Control: The methyl ester moiety increases volatility. Inhalation of N-nitro dusts is a direct route to systemic toxicity. |
| Engineering | Blast Shield (Polycarbonate) | Shock Wave Deflection: Mandatory for reactions >500mg. Placed between the operator and the reaction vessel. |
Operational Protocol: Synthesis & Handling
This workflow minimizes static discharge and thermal runaway, the two primary initiation vectors for N-nitro compounds.
Phase 1: Preparation & Weighing
-
Static Dissipation: Use an anti-static gun on all glassware and weighing boats before contact. N-nitro compounds can accumulate static charge during crystallization.
-
Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can sensitize certain nitramines. Use Ethyl Acetate or Methanol where chemistry permits.
-
No Metal Spatulas: Use Teflon or wood spatulas. Metal-on-glass friction can initiate dry energetic crystals.
Phase 2: Reaction & Isolation
-
Temperature Control: Never heat above 40°C without Differential Scanning Calorimetry (DSC) data.
-
Acid Sensitivity: N-nitro groups are acid-labile. Avoid strong mineral acids which can trigger denitration and exothermic decomposition.
-
Rotary Evaporation: Do not distill to dryness. The dry solid is at its most sensitive state. Always leave the compound in a wetted state or solution if possible.
Phase 3: Decontamination (Quenching)
-
Method: Chemical destruction via alkaline hydrolysis is effective but generates heat.
-
Reagent: 10% Sodium Hydroxide (NaOH) or 20% Sodium Bisulfite.
-
Procedure: Add waste solution slowly to the quenching agent in an ice bath.
Visualized Workflows
Figure 1: PPE Decision Logic
This decision tree ensures the correct level of protection based on the physical state of the N-nitro compound.
Caption: PPE selection logic based on the physical state of the N-nitro compound. Note that dry solids require the highest level of blast protection.
Figure 2: Safe Handling Lifecycle
The operational flow from storage to disposal, emphasizing the "No Dryness" rule.
Caption: Operational lifecycle. The critical control point is the "Workup" phase, where concentration increases sensitivity.
Disposal & Waste Management
Crucial Warning: Do not mix N-nitro waste with ketones (Acetone/MEK). In the presence of trace base, this can form cyclic peroxides or other unstable condensates.
| Waste Stream | Classification | Packaging Requirement |
| Solid Waste | High Hazard / Explosive | Wetted with water/alcohol (20% wt). Double-bagged in anti-static polyethylene. Label as "Energetic Solid - N-Nitro". |
| Liquid Waste | P-List (Acute Toxic) | Segregated glass bottle. NO METAL CANS. Label: "Contains Mutagen & Energetic Material". |
| Spill Cleanup | Hazardous Debris | Do not sweep dry powder. Mist with water/methanol first, then wipe with solvent-dampened pads. Dispose of pads as solid explosive waste. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Yin, P., & Shreeve, J. M. (2015). From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions.[1][2] Angewandte Chemie International Edition, 54(48), 14513–14517.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Contextual reference for N-nitro stability).
Sources
- 1. From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From N-Nitro to N-Nitroamino: Preparation of High-Performance Energetic Materials by Introducing Nitrogen-Containing Ions - Beijing Institute of Technology [pure.bit.edu.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
